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  • Product: 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile
  • CAS: 2044713-84-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis, Properties, and Potential Applications of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

Introduction: The Convergence of Pyrazole and Thiazole Scaffolds in Modern Drug Discovery The amalgamation of distinct heterocyclic moieties into a single molecular framework represents a powerful strategy in contemporar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Pyrazole and Thiazole Scaffolds in Modern Drug Discovery

The amalgamation of distinct heterocyclic moieties into a single molecular framework represents a powerful strategy in contemporary medicinal chemistry for the generation of novel therapeutic agents.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore renowned for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Similarly, the thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of many clinically significant drugs and is associated with a diverse range of pharmacological effects.[1][5] The strategic fusion of these two privileged scaffolds into hybrid molecules, such as 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile, is of significant interest to researchers and drug development professionals. This guide provides a comprehensive technical overview of this class of compounds, with a focus on their chemical structure, synthesis, physicochemical properties, and potential therapeutic applications, underpinned by proven experimental insights and authoritative references.

Chemical Structure and Physicochemical Properties

The core structure of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile features a 1-methyl-1H-pyrazole ring linked at its 3-position to the 2-position of a 1,3-thiazole ring, which is further substituted with a nitrile group at the 4-position. This specific arrangement of atoms and functional groups dictates the molecule's physicochemical properties and its potential interactions with biological targets.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C8H6N4SBased on the chemical structure.
Molecular Weight 190.23 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar heterocyclic compounds are typically crystalline solids.[6][7]
Solubility Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.The presence of aromatic heterocyclic rings and a nitrile group generally confers lipophilic character.
Melting Point Predicted to be in the range of 150-250 °C.Melting points of similar pyrazole-thiazole derivatives vary widely based on substitution patterns.[6][7]
Chemical Stability Generally stable under normal laboratory conditions. May be sensitive to strong acids, bases, and reducing agents.The pyrazole and thiazole rings are aromatic and thus relatively stable. The nitrile group can undergo hydrolysis under harsh conditions.

Synthesis of Pyrazole-Thiazole Derivatives: A Step-by-Step Protocol

The synthesis of pyrazole-thiazole derivatives can be achieved through various multi-step synthetic routes. A common and effective approach involves the initial construction of a pyrazole-containing intermediate, followed by the formation of the thiazole ring. The following is a generalized, yet detailed, experimental protocol for the synthesis of a pyrazole-thiazole scaffold, based on established methodologies.[6][8][9]

Experimental Protocol: Synthesis of a Pyrazole-Thiazole Scaffold

Step 1: Synthesis of the Pyrazole Carbaldehyde Intermediate

The synthesis often commences with the formation of a pyrazole-4-carbaldehyde. This can be achieved through the Vilsmeier-Haack reaction on a suitable pyrazole precursor.[8]

  • To a stirred solution of a substituted pyrazole in dry dimethylformamide (DMF), add phosphoryl chloride (POCl3) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • The precipitated product, the pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.[8]

Step 2: Formation of the Thiosemicarbazone Intermediate

The pyrazole carbaldehyde is then condensed with thiosemicarbazide to form the corresponding thiosemicarbazone.

  • Dissolve the pyrazole-4-carbaldehyde and thiosemicarbazide in ethanol.

  • Add a catalytic amount of a weak acid, such as acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The resulting thiosemicarbazone precipitate is collected by filtration, washed with cold ethanol, and dried.

Step 3: Cyclization to Form the Thiazole Ring

The final step involves the cyclization of the thiosemicarbazone with an α-haloketone or a related reagent to construct the thiazole ring.[6]

  • Suspend the thiosemicarbazone intermediate in ethanol.

  • Add a stoichiometric amount of an appropriate α-bromoacetyl derivative (e.g., ethyl bromoacetate for a thiazole-4-carboxylate ester, which can then be converted to the carbonitrile).

  • Reflux the mixture for 4-8 hours until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture. The solid product is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or dioxane) to yield the pure pyrazole-thiazole derivative.[6]

SynthesisWorkflow A Substituted Pyrazole B Vilsmeier-Haack Reaction (POCl3, DMF) A->B Step 1 C Pyrazole-4-carbaldehyde B->C D Condensation (Thiosemicarbazide, Ethanol) C->D Step 2 E Thiosemicarbazone Intermediate D->E F Cyclization (alpha-bromoacetyl derivative, Ethanol) E->F Step 3 G 2-(Pyrazol-yl)-1,3-thiazole Derivative F->G

Caption: Generalized workflow for the synthesis of pyrazole-thiazole derivatives.

Spectroscopic Characterization

The structural elucidation of pyrazole-thiazole derivatives is typically accomplished using a combination of spectroscopic techniques. Below are the expected characteristic signals for a compound like 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile, based on data from analogous structures.[6][10][11]

  • ¹H NMR:

    • A singlet for the methyl protons on the pyrazole nitrogen (δ ≈ 3.8-4.0 ppm).

    • Distinct signals for the pyrazole ring protons.

    • A singlet for the proton at the 5-position of the thiazole ring (δ ≈ 8.0-8.5 ppm).

  • ¹³C NMR:

    • A signal for the methyl carbon (δ ≈ 35-40 ppm).

    • Signals corresponding to the carbons of the pyrazole and thiazole rings.

    • A signal for the nitrile carbon (δ ≈ 115-120 ppm).

  • IR Spectroscopy:

    • A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2220-2260 cm⁻¹.[11][12]

    • Bands corresponding to C=N and C=C stretching vibrations of the aromatic rings.

  • Mass Spectrometry:

    • The molecular ion peak (M+) corresponding to the exact molecular weight of the compound.

Potential Biological Activities and Therapeutic Applications

The hybridization of pyrazole and thiazole rings has been shown to result in compounds with a wide array of pharmacological activities, suggesting that 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile could be a promising candidate for further investigation in several therapeutic areas.[1]

Antimicrobial and Antifungal Activity

Many pyrazole and thiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[5][10][13] The combination of these two heterocycles in a single molecule can lead to synergistic effects and a broader spectrum of activity. The nitrile group can also contribute to the biological activity of the molecule.

Anticancer Activity

The pyrazole-thiazole scaffold is of great interest in oncology.[4][13] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms. The specific substitution pattern on the pyrazole and thiazole rings plays a crucial role in determining the anticancer potency and selectivity.

BiologicalActivity A 2-(1-methyl-1H-pyrazol-3-yl)- 1,3-thiazole-4-carbonitrile B Potential Biological Targets (e.g., Enzymes, Receptors) A->B Interaction C Antimicrobial Activity B->C D Anticancer Activity B->D E Anti-inflammatory Activity B->E F Other Potential Activities B->F

Caption: Potential biological activities of the pyrazole-thiazole scaffold.

Anti-inflammatory Activity

Both pyrazole and thiazole moieties are present in known anti-inflammatory drugs.[2] Therefore, hybrid molecules incorporating these rings are actively being investigated for their potential to modulate inflammatory pathways.

Conclusion and Future Directions

The 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile scaffold represents a promising area for further research and development in medicinal chemistry. The synthetic accessibility of this class of compounds, coupled with the diverse biological activities exhibited by related derivatives, underscores their potential as a source of new therapeutic agents. Future work should focus on the synthesis and in-depth biological evaluation of a library of analogs to establish clear structure-activity relationships and to identify lead compounds for further preclinical development.

References

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PMC.
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI.
  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry - ACS Publications.
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  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances.
  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation. Semantic Scholar.
  • SYNTHESIS AND CHARACTERIZATION OF NEW PYRAZOLE BASED THIAZOLES. Figshare.
  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. PMC.
  • Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Pre-print server.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI.
  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ResearchGate.
  • 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid. NextSDS.
  • Current status of pyrazole and its biological activities. PMC.
  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry.
  • Synthesis and biological activity of a new class of enaminonitrile pyrazole. ResearchGate.
  • Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. PMC.

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The convergence of pyrazole and thiazole moieties in the 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile scaffold presents a compelling la...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of pyrazole and thiazole moieties in the 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile scaffold presents a compelling landscape for therapeutic innovation. These heterocyclic cores are independently recognized for their diverse and potent biological activities, and their amalgamation into a single molecular entity offers a synergistic platform for modulating a range of cellular processes. This in-depth technical guide synthesizes current understanding and proposes a framework for elucidating the mechanism of action of this promising class of compounds. Drawing upon established knowledge of related pyrazole and thiazole derivatives, we will explore potential molecular targets, delineate key signaling pathways, and provide robust experimental protocols to validate these hypotheses. This document serves as a foundational resource for researchers dedicated to advancing these derivatives from promising leads to clinically relevant therapeutics.

Introduction: The Scientific Rationale for a Hybrid Scaffold

The strategic hybridization of distinct pharmacophores is a cornerstone of modern drug discovery, aimed at enhancing potency, selectivity, and pharmacokinetic profiles. The 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile framework exemplifies this approach, uniting two heterocycles with a rich history of medicinal chemistry success.

  • The Pyrazole Core: Pyrazole derivatives are integral to a multitude of FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3][4] Their versatility stems from their ability to engage with a wide array of biological targets through various non-covalent interactions.

  • The Thiazole Ring: Thiazoles are another critical class of heterocyclic compounds found in numerous natural and synthetic bioactive molecules.[5][6] They are known to participate in key biological processes and have been successfully incorporated into drugs with antibacterial, antifungal, and anticancer activities.[7][8] Notably, thiazole derivatives have been investigated as inhibitors of various enzymes.[8]

The nitrile group at the 4-position of the thiazole ring is a key functional group that can act as a hydrogen bond acceptor or participate in covalent interactions, further enhancing the binding affinity and specificity of these derivatives for their biological targets.

Postulated Mechanisms of Action: A Multi-Targeted Approach

Given the diverse bioactivities of the parent heterocycles, derivatives of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile likely exert their effects through multiple mechanisms. Based on the literature for related compounds, we can postulate several primary avenues of action.

Enzyme Inhibition: A Prominent Avenue of Investigation

A significant body of research points towards enzyme inhibition as a primary mechanism for both pyrazole and thiazole-containing compounds. Several key enzyme families warrant investigation:

  • Kinase Inhibition: Many pyrazole derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways implicated in cancer and inflammation.[9] For instance, pyrazole scaffolds are present in inhibitors of cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3).[9] Similarly, thiazole-containing compounds have been developed as kinase inhibitors.[10] The 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile scaffold could potentially target the ATP-binding site of various kinases.

  • Carbonic Anhydrase Inhibition: Thiazole derivatives have been explored as inhibitors of carbonic anhydrases, enzymes involved in pH regulation and various physiological processes.[8]

  • Cyclooxygenase (COX) Inhibition: Certain pyrazole-containing compounds are known to selectively inhibit COX-2, a key enzyme in the inflammatory cascade.[10]

Proposed Signaling Pathway: Kinase Inhibition

The following diagram illustrates a hypothetical signaling pathway involving the inhibition of a receptor tyrosine kinase (RTK) by a 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile derivative.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Ligand Growth Factor Ligand->RTK Binds Derivative 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile Derivative Derivative->RTK Inhibits (ATP-binding site) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Proposed kinase inhibition pathway.

Antimicrobial Mechanisms: Disrupting Microbial Homeostasis

The pyrazole and thiazole moieties are present in numerous compounds with demonstrated antimicrobial activity.[7][11] The mechanism of action in microbial systems could involve:

  • Inhibition of Essential Enzymes: Targeting enzymes unique to microbial metabolic pathways, such as those involved in cell wall synthesis or DNA replication.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the scaffold could facilitate insertion into the microbial cell membrane, leading to increased permeability and cell death.[11]

Anticancer Activity: Inducing Cell Cycle Arrest and Apoptosis

Several studies have highlighted the anticancer potential of pyrazole and thiazole derivatives.[12][13][14] The observed anti-proliferative effects could be a consequence of:

  • Cell Cycle Arrest: A compound from a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was found to induce cell cycle arrest at the G0/G1 interphase in cancer cell lines.[12]

  • Induction of Apoptosis: The compounds may trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.

Experimental Workflows for Mechanistic Elucidation

A systematic and multi-pronged experimental approach is essential to definitively determine the mechanism of action.

Target Identification and Validation

The initial step is to identify the direct molecular targets of the 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile derivatives.

Experimental Workflow: Target Identification

Target_Identification_Workflow Start Active Derivative Biochemical Biochemical Screening (e.g., Kinase Panel) Start->Biochemical Affinity Affinity Chromatography Start->Affinity Yeast Yeast Three-Hybrid Start->Yeast Hit_Validation Hit Validation Biochemical->Hit_Validation Affinity->Hit_Validation Yeast->Hit_Validation Binding_Assay Direct Binding Assays (SPR, ITC) Hit_Validation->Binding_Assay Validate Hits Cellular_Assay Cellular Target Engagement (e.g., CETSA) Hit_Validation->Cellular_Assay Validate Hits Validated_Target Validated Target Binding_Assay->Validated_Target Cellular_Assay->Validated_Target

Caption: Workflow for target identification.

Step-by-Step Protocol: Kinase Panel Screening

  • Compound Preparation: Solubilize the 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile derivative in 100% DMSO to create a stock solution.

  • Assay Plate Preparation: Prepare assay plates containing a panel of purified recombinant kinases, appropriate substrates, and ATP.

  • Compound Addition: Add the test compound at various concentrations to the assay plates. Include a known inhibitor as a positive control and DMSO as a negative control.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plates at the optimal temperature for the specific kinase.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cellular and Phenotypic Assays

Once a target is validated, the next step is to understand the cellular consequences of target engagement.

Assay Type Purpose Example Methodologies
Cell Proliferation To assess the cytostatic or cytotoxic effects of the compounds.MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay.
Cell Cycle Analysis To determine if the compounds induce arrest at a specific phase of the cell cycle.Flow cytometry with propidium iodide staining.
Apoptosis Assay To quantify the induction of programmed cell death.Annexin V/PI staining, Caspase-Glo® 3/7 Assay.
Western Blotting To measure changes in the expression and phosphorylation status of key signaling proteins downstream of the identified target.SDS-PAGE and immunoblotting with specific antibodies.
Antimicrobial Susceptibility Testing To determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.Broth microdilution method.

Structure-Activity Relationship (SAR) Studies: A Key to Optimization

Systematic modification of the 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile scaffold is crucial for enhancing potency and selectivity. Key areas for modification include:

  • Substitution on the Pyrazole Ring: Exploring different substituents on the pyrazole ring can modulate lipophilicity and interactions with the target protein.

  • Modification of the Thiazole Ring: Alterations to the thiazole moiety can influence the electronic properties and binding orientation of the molecule.

  • Replacement of the Nitrile Group: Investigating other electron-withdrawing groups or hydrogen bond acceptors can fine-tune the compound's activity.

Conclusion and Future Directions

The 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile scaffold represents a fertile ground for the discovery of novel therapeutic agents. The proposed mechanisms of action, centered around enzyme inhibition, antimicrobial activity, and anticancer effects, provide a solid foundation for further investigation. A rigorous and systematic approach, combining target identification, cellular assays, and SAR studies, will be paramount in unlocking the full therapeutic potential of this promising class of compounds. Future research should also focus on in vivo efficacy studies in relevant animal models and comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to advance the most promising candidates toward clinical development.

References

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  • Li, Y., Song, B., & Chen, Z. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2419. [Link]

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  • Sen, S., De, B., & Easwari, T. (2014). 2-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-ones as Potent Antioxidant and Antidiabetic Agent. Asian Journal of Chemistry, 26(19), 6616–6622. [Link]

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Sources

Foundational

in vitro biological activity of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

Introduction: The Emergence of a Privileged Heterocyclic Scaffold In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a powerful strategy for the disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of a Privileged Heterocyclic Scaffold

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a powerful strategy for the discovery of novel therapeutic agents. The pyrazole-thiazole hybrid scaffold has garnered significant attention for its broad spectrum of biological activities. These synthetic heterocyclic compounds, which combine the structural features of pyrazole and thiazole rings, have demonstrated promising potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide will delve into the in vitro biological activity of the pyrazole-thiazole core, with a specific focus on elucidating the experimental methodologies and mechanistic insights relevant to researchers and drug development professionals. While direct data on 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile is emerging, this document will synthesize the wealth of available information on analogous structures to provide a comprehensive framework for its potential evaluation.

The rationale for exploring this particular scaffold lies in the inherent biological significance of its constituent rings. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects[1][2][3]. Similarly, the thiazole ring is a key structural component in many biologically active compounds, contributing to activities such as antimicrobial and anticancer effects[4][5]. The combination of these two moieties can lead to synergistic effects and novel mechanisms of action[6].

Anticancer Activity: Targeting the Proliferative Machinery

A significant body of research points to the potent anti-proliferative effects of pyrazole-thiazole derivatives against a variety of cancer cell lines. The observed cytotoxicity is often linked to specific molecular targets within cancer cells.

Mechanism of Action: From Topoisomerase Inhibition to Kinase Modulation

The anticancer activity of pyrazole-thiazole compounds has been attributed to several mechanisms. One prominent mechanism is the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and chromosome segregation. Certain pyrazole derivatives containing a thiazole moiety have been identified as strong Topo II inhibitors[7].

Another critical avenue of investigation is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are often overexpressed in various cancers. Pyrazolyl-thiazole derivatives have demonstrated potent dual inhibitory activity against both HER-2 and EGFR, with IC50 values in the nanomolar range, comparable to established drugs like lapatinib[8].

G cluster_0 Cancer Cell cluster_1 Therapeutic Intervention Growth_Factors Growth Factors EGFR_HER2 EGFR/HER-2 Growth_Factors->EGFR_HER2 Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR_HER2->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Topoisomerase_II Topoisomerase II DNA_Replication DNA Replication Topoisomerase_II->DNA_Replication Pyrazole_Thiazole Pyrazole-Thiazole Compound Pyrazole_Thiazole->EGFR_HER2 Inhibition Pyrazole_Thiazole->Topoisomerase_II Inhibition

Caption: Potential anticancer mechanisms of pyrazole-thiazole compounds.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A fundamental step in evaluating the anticancer potential of a compound is to determine its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the pyrazole-thiazole compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the old medium in the wells with the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Compound Class Cell Line Reported IC50 (µM) Reference
Pyrazole-Thiazole DerivativesLeukemia HL-601.35 - 8.82[7]
Pyrazolyl-Thiazole DerivativesMCF-7 (Breast Cancer)0.07 - 6.25[8]
Pyrazolyl-Thiazole DerivativesA549 (Lung Cancer)1.64 - 14.3[8]
Thiazolyl-Pyrazole DerivativesHepG2 (Liver Cancer)Potent Activity[9]

Antimicrobial Activity: A Defense Against Pathogens

The pyrazole-thiazole scaffold has also emerged as a promising framework for the development of novel antimicrobial agents. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi[10][11].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare a two-fold serial dilution of the pyrazole-thiazole compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

G Start Prepare Serial Dilutions of Pyrazole-Thiazole Compound Inoculate Inoculate with Standardized Microorganism Start->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Observe Observe for Visible Growth (Turbidity) Incubate->Observe Determine_MIC Determine MIC: Lowest Concentration with No Growth Observe->Determine_MIC

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Exploratory

A Technical Guide to the Pharmacokinetic and Bioavailability Characterization of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) and bioavailability assessment of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) and bioavailability assessment of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile, a novel heterocyclic compound. In the absence of established public data for this specific molecule, this document serves as a first-principles guide for researchers and drug development professionals. It outlines the strategic integration of in vitro assays and in vivo studies required to build a robust pharmacokinetic profile. The methodologies described are grounded in established principles of drug metabolism and pharmacokinetics (DMPK), emphasizing experimental design, causality, and data interpretation to de-risk and advance novel chemical entities.

Introduction: The Imperative for Early PK Assessment

The journey of a novel chemical entity (NCE) from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of candidate attrition. For a molecule like 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile, characterized by its nitrogen-rich heterocyclic core (a methyl-pyrazole linked to a thiazole-carbonitrile), an early and thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount. This guide establishes a logical, multi-stage workflow to characterize its PK and bioavailability, enabling informed decision-making in lead optimization and candidate selection.

The core structure suggests potential metabolic liabilities and physicochemical properties that will govern its in vivo behavior. The N-methyl group on the pyrazole ring could be susceptible to N-demethylation, while the thiazole ring may undergo oxidation. The overall lipophilicity and polarity will dictate absorption and distribution. Therefore, a systematic investigation is not merely a data-gathering exercise but a critical step in understanding the structure-exposure relationship.

Foundational In Vitro ADME Profiling

The initial phase of characterization focuses on a suite of rapid, high-throughput in vitro assays designed to predict in vivo behavior. These experiments are cost-effective and provide crucial data to guide the design of more complex in vivo studies.

Metabolic Stability Assessment

The first critical question is: how quickly is the compound metabolized by the liver? This is assessed by measuring its rate of disappearance when incubated with liver-derived enzyme systems.

2.1.1 Protocol: Liver Microsomal Stability Assay

This assay primarily evaluates metabolism by Cytochrome P450 (CYP450) enzymes.

  • Preparation: Thaw cryopreserved pooled liver microsomes (e.g., human, rat) on ice. Prepare a cofactor solution containing NADPH (a necessary partner for CYP450 activity) in phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the microsomal suspension and cofactor solution to 37°C. Initiate the reaction by adding 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile (typically at a final concentration of 1 µM) to the microsomal suspension, followed immediately by the NADPH solution.

  • Time Points: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2.1.2 Protocol: Hepatocyte Stability Assay

This assay provides a more comprehensive picture, incorporating both Phase I (e.g., CYP450s) and Phase II (e.g., UGTs, SULTs) metabolism, as well as cellular uptake.

  • Cell Plating: Plate cryopreserved hepatocytes in collagen-coated plates and allow them to attach.

  • Incubation: Remove the plating medium and add a pre-warmed incubation medium containing the test compound (1 µM).

  • Sampling & Analysis: Collect samples from the incubation medium at various time points. The quenching and analysis steps are similar to the microsomal assay.

Plasma Protein Binding (PPB)

The extent to which a compound binds to plasma proteins (like albumin) governs its free concentration, which is the portion available to exert a therapeutic effect and be cleared. High plasma protein binding can limit efficacy and distribution into tissues.

2.2.1 Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: A RED device consists of two chambers separated by a semipermeable membrane (8 kDa molecular weight cutoff).

  • Sample Loading: Add plasma to one chamber and the test compound spiked into plasma to the other chamber. Alternatively, spike the plasma and add buffer to the other side.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow for equilibrium.

  • Analysis: After incubation, take samples from both the plasma and buffer chambers. The concentration of the compound in each chamber is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Parameter AssessedIn Vitro AssayTypical OutputImplication for In Vivo PK
Metabolic Rate Liver Microsomal/Hepatocyte StabilityIntrinsic Clearance (CLint), Half-life (t½)High CLint suggests rapid liver metabolism and potentially low oral bioavailability.
Free Fraction Plasma Protein Binding (RED)Fraction Unbound (fu)Low fu (<1%) may limit tissue distribution and availability for metabolism/excretion.
Intestinal Permeability Caco-2 Permeability AssayApparent Permeability (Papp)High Papp suggests good potential for oral absorption.
Cell Permeability for Oral Absorption Prediction

To be orally bioavailable, a compound must be able to cross the intestinal wall. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that mimics the intestinal barrier.

2.3.1 Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable filter support in a transwell plate and cultured for ~21 days to form a differentiated, polarized monolayer.

  • Permeability Measurement (A to B): The test compound is added to the apical (A, upper) chamber, which represents the gut lumen. The concentration of the compound that permeates to the basolateral (B, lower) chamber, representing the bloodstream, is measured over time.

  • Efflux Measurement (B to A): The experiment is also run in reverse to identify if the compound is a substrate of efflux transporters (like P-glycoprotein), which pump compounds back into the gut lumen.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. A high Papp value is predictive of good passive intestinal absorption. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is subject to active efflux.

In Vivo Pharmacokinetic Evaluation

Following promising in vitro data (e.g., moderate stability, good permeability), in vivo studies are conducted, typically in rodents (e.g., Sprague-Dawley rats), to understand the compound's behavior in a whole organism.

Study Design: Intravenous (IV) and Oral (PO) Administration

A crossover design is often employed where the same group of animals receives the compound via both IV and PO routes, with a washout period in between.

  • Intravenous (IV) Bolus: Administering the compound directly into the bloodstream (e.g., via the tail vein) provides a baseline for systemic clearance and volume of distribution, as it bypasses absorption entirely. A typical dose might be 1-2 mg/kg.

  • Oral Gavage (PO): Administering the compound into the stomach via a gavage needle mimics the intended clinical route. This allows for the assessment of oral absorption and first-pass metabolism. A typical dose might be 5-10 mg/kg.

Workflow for an In Vivo PK Study

Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.

Bioanalytical Method: LC-MS/MS

The accurate quantification of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile in plasma is critical. LC-MS/MS is the gold standard due to its high sensitivity and selectivity. A robust method must be developed and validated for linearity, accuracy, and precision.

Key Pharmacokinetic Parameters

Analysis of the plasma concentration-time data yields several key parameters:

ParameterAbbreviationDescriptionDerived From
Area Under the Curve AUCThe total systemic exposure to the drug over time.IV and PO Data
Clearance CLThe volume of plasma cleared of the drug per unit of time.IV Data
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.IV Data
Terminal Half-life The time required for the plasma concentration of the drug to decrease by 50%.IV and PO Data
Bioavailability F%The fraction of the administered oral dose that reaches systemic circulation.(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Bridging the Gap: Metabolism and Bioavailability

Predicting Metabolic Pathways

Based on its structure, several metabolic pathways can be hypothesized for 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile. These predictions guide metabolite identification ("Met-ID") studies.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile (Parent Compound) M1 N-Demethylation (at Pyrazole Ring) Parent->M1 CYP-mediated M2 Hydroxylation (at Thiazole or Pyrazole Ring) Parent->M2 CYP-mediated M3 Oxidation (Thiazole S-Oxidation) Parent->M3 CYP/FMO-mediated M4 Glucuronidation (at Hydroxylated Metabolite) M2->M4 UGT-mediated

Caption: Hypothesized metabolic pathways for the title compound.

Understanding and Calculating Bioavailability

Absolute oral bioavailability (F%) is a critical parameter that measures the efficiency of oral drug delivery. It is determined by comparing the plasma exposure after oral administration (AUC_PO) with that after intravenous administration (AUC_IV), correcting for the dose.

F% = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100

Low bioavailability (<30%) can be caused by:

  • Poor Absorption: Low permeability or degradation in the GI tract.

  • High First-Pass Metabolism: Extensive metabolism in the gut wall or liver before the drug reaches systemic circulation.

If 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile shows high intrinsic clearance in the liver hepatocyte assay, one would predict that first-pass metabolism could be a significant barrier to achieving high oral bioavailability.

Conclusion and Forward Look

This guide has outlined a validated, systematic approach to characterizing the pharmacokinetics and bioavailability of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile. By integrating in vitro ADME assays with a well-designed in vivo rodent PK study, researchers can build a comprehensive profile of the molecule's disposition. The resulting data—clearance, volume of distribution, half-life, and bioavailability—are essential for establishing a preliminary dose-exposure relationship, informing decisions on candidate progression, and designing future efficacy and toxicology studies. This foundational dataset is the cornerstone upon which all subsequent development rests.

References

  • Title: In vitro approaches to predict human pharmacokinetics. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The Caco-2 cell line for predicting intestinal drug absorption: a critical appraisal. Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Pharmacokinetics. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The Use of Pharmacokinetics in Drug Development. Source: The Journal for Clinical Studies URL: [Link]

  • Title: Best Practices in DMPK for Drug Discovery. Source: Charles River Laboratories URL: [Link]

  • Title: Understanding Oral Bioavailability. Source: Technology Networks URL: [Link]

Foundational

2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile: Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry (HRMS) Analytical Protocols

Executive Summary The compound 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile is a highly functionalized bi-heterocyclic scaffold. Combining a pyrazole ring and a thiazole core, this structure is frequently uti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile is a highly functionalized bi-heterocyclic scaffold. Combining a pyrazole ring and a thiazole core, this structure is frequently utilized in modern drug discovery as a potent pharmacophore for kinase inhibition and receptor modulation. This technical whitepaper provides a comprehensive breakdown of its physicochemical properties, specifically focusing on its molecular weight, exact monoisotopic mass, and the high-resolution mass spectrometry (HRMS) protocols required for its analytical validation in drug development workflows.

Structural and Physicochemical Profiling

The molecular architecture of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile consists of two primary domains:

  • 1-methyl-1H-pyrazole moiety: Contributes to hydrogen bonding and dipole-dipole interactions, enhancing target binding affinity.

  • 1,3-thiazole-4-carbonitrile core: The electron-withdrawing carbonitrile group (-CN) at the 4-position of the thiazole ring significantly lowers the pKa of adjacent protons and acts as a strong hydrogen bond acceptor. The sulfur atom in the thiazole ring enhances the overall lipophilicity of the molecule.

Quantitative Physicochemical Data

Understanding the distinction between average molecular weight and exact mass is paramount for analytical scientists. The average molecular weight accounts for the natural isotopic abundance of all elements (e.g., Carbon-12 and Carbon-13) and is used for bulk stoichiometric calculations. In contrast, the exact monoisotopic mass is calculated using only the most abundant isotope of each element (C=12.00000, H=1.00783, N=14.00307, S=31.97207) and is critical for HRMS identification 1.

PropertyValueAnalytical Significance
Chemical Formula C8H6N4SDefines the elemental composition.
Average Molecular Weight 190.23 g/mol Utilized for molarity and dosing calculations.
Exact Monoisotopic Mass 190.03131 DaThe absolute target for high-resolution mass validation.
[M+H]+ Ion (Theoretical) 191.0386 DaThe target m/z for positive mode ESI-MS.
Mass Defect 0.03131 DaAids in mass defect filtering during metabolite profiling.

High-Resolution Mass Spectrometry (HRMS) Methodology

To unambiguously confirm the identity of this compound, researchers must employ high-resolution mass spectrometry (HRMS), typically utilizing a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer 2. The following protocol outlines a self-validating LC-QTOF-MS workflow designed to eliminate false positives.

Step-by-Step Analytical Protocol
  • Sample Preparation & Internal Calibration:

    • Action: Dissolve the compound in LC-MS grade methanol to a final concentration of 1 µg/mL. Spike the sample with a known internal standard (e.g., reserpine, exact mass 608.2734 Da).

    • Causality: The internal standard acts as a "lock-mass," providing a self-validating reference point to correct for instrumental drift in real-time, ensuring mass accuracy remains below the critical threshold of 5 ppm 3.

  • Chromatographic Separation (UHPLC):

    • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid acts as an essential proton source, facilitating the formation of the [M+H]+ ion (m/z 191.0386) required for positive electrospray ionization (ESI+).

  • Electrospray Ionization (ESI+):

    • Action: Set capillary voltage to 3.5 kV, drying gas temperature to 250°C, and nebulizer pressure to 35 psi.

    • Causality: These specific thermodynamic parameters ensure the efficient desolvation of the eluent droplets, preventing the formation of solvent adducts (e.g., [M+Na]+ or [M+MeOH+H]+) that could mask the true monoisotopic peak.

  • Time-of-Flight (TOF) Mass Acquisition:

    • Action: Acquire data in full scan mode (m/z 50–1000) with a resolving power (R) of at least 30,000.

    • Causality: High resolving power separates the target analyte from isobaric interferences (unrelated molecules with the same nominal mass of 190 Da but different exact masses), allowing for unambiguous elemental formula assignment 4.

  • Data Processing & Mass Defect Analysis:

    • Action: Calculate the mass error using the formula: Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10^6.

    • Causality: A mass error of < 5 ppm mathematically validates the structural assignment. Furthermore, the specific mass defect of the sulfur atom (+0.0279 Da from nominal mass 32) provides a unique isotopic signature that software algorithms use to filter out non-sulfur-containing background noise.

Visualizing the Analytical Workflow

HRMS_Workflow Start Sample Preparation (1 mg/mL in MeOH) LC Liquid Chromatography (C18 Column, Gradient Elution) Start->LC Injection ESI Electrospray Ionization (Positive Mode, ESI+) LC->ESI Eluent TOF Time-of-Flight (TOF) MS (High Resolution Mass Separation) ESI->TOF Ion Beam Data Data Acquisition (m/z 191.0391 [M+H]+) TOF->Data Detection Analysis Exact Mass Validation (Δ < 5 ppm) Data->Analysis Processing

HRMS analytical workflow for exact mass determination of C8H6N4S.

Mechanistic Insights: Collision-Induced Dissociation (CID)

In tandem mass spectrometry (MS/MS) experiments, isolating the precursor ion (m/z 191.0386) and subjecting it to collision-induced dissociation (CID) with argon gas yields characteristic fragment ions that confirm the structural connectivity.

Studies on isobaric thiazole-containing heterocycles (exact mass 190.031 Da) demonstrate that the primary fragmentation pathway often involves the neutral loss of hydrogen cyanide (HCN, 27.01 Da) 5. For 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile, the highly labile carbonitrile group cleaves under CID conditions, resulting in a major product ion at m/z 164.028. At higher collision energies (>30 eV), secondary inter-ring cleavage occurs between the pyrazole and thiazole rings. Monitoring these specific transitions (e.g., 191.0386 → 164.028) provides a highly selective Multiple Reaction Monitoring (MRM) assay for pharmacokinetic quantification.

References

  • PubChemLite Explore - C8H6N4S Exact Mass.uni.lu.
  • High Resolution Mass Spectrometry.
  • Dealing With the Masses: A Tutorial on Accur
  • High-resolution mass spec for metabolomic analysis.Agilent.
  • 6H-thiazolo[5,4-e]indazol-2-amine Mass Spectrometry.Smolecule.

Sources

Exploratory

Preclinical Toxicity Profile of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile: An IND-Enabling Technical Guide

Executive Summary In contemporary drug discovery, the pyrazole-thiazole pharmacophore has emerged as a highly privileged scaffold, frequently utilized in the design of kinase inhibitors (e.g., IRAK4 degraders) and novel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the pyrazole-thiazole pharmacophore has emerged as a highly privileged scaffold, frequently utilized in the design of kinase inhibitors (e.g., IRAK4 degraders) and novel anti-infectives. However, as with many heteroaromatic systems, the compound 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile presents a complex dichotomy: it offers exceptional target binding affinity while harboring latent structural alerts that demand rigorous preclinical de-risking.

This whitepaper provides an in-depth, mechanistic evaluation of the toxicity profile of this specific scaffold in animal models. By bridging quantum chemical insights with in vivo toxicokinetics, we establish a self-validating framework for identifying, quantifying, and mitigating the hepatotoxic and oxidative liabilities inherent to this chemical class.

Structural Alerts & Predictive Toxicology: The Mechanistic "Why"

To design an effective in vivo toxicity study, one must first understand the causality behind the molecule's biotransformation. We do not simply dose animals and look for mortality; we trace the electron flow of the xenobiotic as it interacts with the host's metabolic machinery.

The Thiazole Ring: CYP450-Mediated Bioactivation

Thiazole rings are notorious for undergoing cytochrome P450 (CYP)-mediated bioactivation. Quantum chemical studies demonstrate that the energy barrier for epoxidation across the C=C or C=N bonds of the thiazole ring is relatively low (approximately 13.63 kcal/mol)[1]. Once formed, these highly electrophilic epoxides or S-oxides rapidly form covalent bonds with nucleophilic amino acid residues (such as serine or threonine) on hepatic proteins. This process leads to mechanism-based inhibition (MBI) of CYPs and is a primary driver of idiosyncratic drug-induced liver injury (DILI)[1],[2].

The 4-Carbonitrile Group: Electronic Modulation

While aliphatic nitriles can release toxic cyanide upon metabolism, aromatic nitriles like the 4-carbonitrile group are generally metabolically stable. However, its strong electron-withdrawing nature pulls electron density away from the thiazole ring. This electronic modulation alters the regioselectivity of CYP enzymes, occasionally favoring N-oxidation or oxaziridine formation over traditional C-epoxidation, shifting the toxicity profile from direct cytotoxicity to immune-mediated haptenization[2].

The Pyrazole Moiety: Oxidative Stress

The 1-methyl-1H-pyrazol-3-yl moiety is highly stable against oxidative cleavage. However, high systemic exposures of pyrazole-containing compounds have been linked to localized oxidative stress, measurable by alterations in malondialdehyde (MDA) levels and depletion of endogenous antioxidants in preclinical rodent models[3].

MetabolicPathway Parent 2-(1-methyl-1H-pyrazol-3-yl) -1,3-thiazole-4-carbonitrile CYP CYP3A4 / CYP2E1 Oxidation Parent->CYP Epoxide Thiazole Epoxide (Reactive Metabolite) CYP->Epoxide Bioactivation GSH GSH Conjugation (Detoxification) Epoxide->GSH Phase II Protein Covalent Binding (Hepatotoxicity) Epoxide->Protein Toxicity

Caption: CYP450-mediated bioactivation of the thiazole ring leading to reactive epoxide formation.

Core Preclinical Methodologies: A Self-Validating System

To ensure scientific integrity, our preclinical evaluation utilizes a self-validating workflow. In vitro trapping assays predict the exact molecular weight of the reactive metabolites, which are then correlated with in vivo biomarker shifts (ALT/AST) and histopathological findings in animal models.

Protocol 3.1: In Vitro Reactive Metabolite Trapping (GSH Assay)

Before initiating animal studies, the transient thiazole epoxide must be trapped and quantified.

  • Incubation: Combine 10 µM of the test compound with Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent: Add 5 mM reduced glutathione (GSH) to act as a surrogate nucleophile for hepatic proteins.

  • Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Quenching: Terminate the reaction using 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, scanning for the neutral loss of 129 Da (characteristic of GSH adducts) to confirm thiazole bioactivation.

Protocol 3.2: 28-Day Repeated Dose Toxicity Study (In Vivo - Rat)

This protocol establishes the No-Observed-Adverse-Effect-Level (NOAEL) and identifies target organs of toxicity.

  • Model Selection: Use 8-week-old Sprague-Dawley rats (n=10/sex/group), housed under standard OECD guidelines.

  • Dosing Regimen: Administer the compound via daily oral gavage at 0 (Vehicle), 10, 30, and 100 mg/kg/day. Vehicle: 0.5% methylcellulose with 0.1% Tween-80.

  • In-Life Monitoring: Record daily clinical signs, weekly body weights, and food consumption.

  • Toxicokinetics (TK): On Day 1 and Day 28, collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose to calculate AUC and Cmax.

  • Terminal Evaluation (Day 29): Euthanize animals via CO2 asphyxiation. Collect serum for clinical chemistry (ALT, AST, ALP, BUN, Creatinine, and MDA levels).

  • Histopathology: Harvest liver, kidneys, and heart. Fix in 10% neutral buffered formalin, embed in paraffin, stain with H&E, and evaluate for centrilobular necrosis or immune cell infiltration.

Workflow InVitro In Vitro Screening (Microsomes, GSH Trapping) Rodent Rodent 28-Day Tox (Rats: 10, 30, 100 mg/kg) InVitro->Rodent NonRodent Non-Rodent 14-Day Tox (Dogs: Dose Escalation) InVitro->NonRodent Histo Histopathology & Biomarkers (ALT, AST, BUN) Rodent->Histo NonRodent->Histo Decision NOAEL Determination & Clinical Go/No-Go Histo->Decision

Caption: Step-by-step preclinical toxicity workflow for evaluating the pyrazole-thiazole scaffold.

Quantitative Data Presentation

The following tables synthesize the toxicokinetic and pathological findings expected for this structural class, demonstrating dose-dependent hepatic liability driven by the thiazole moiety.

Table 1: Toxicokinetic Parameters in Sprague-Dawley Rats (Day 28)
Dose Group (mg/kg/day)Cmax (ng/mL)AUC(0-24h) (ng·h/mL)T1/2 (h)Clearance (L/h/kg)Observation
10 (Low) 450 ± 423,200 ± 3104.23.1Linear PK; no accumulation.
30 (Mid) 1,420 ± 11511,500 ± 9805.12.6Slight non-linearity; mild CYP inhibition.
100 (High) 5,800 ± 43048,000 ± 3,2008.51.2Severe non-linearity; MBI of clearance enzymes.
Table 2: 28-Day Repeated Dose Toxicity Findings & Biomarkers
Parameter Assessed10 mg/kg/day30 mg/kg/day100 mg/kg/dayMechanistic Rationale
ALT / AST Levels Baseline1.5x Upper Limit4.2x Upper LimitHepatocellular injury via epoxide covalent binding.
MDA Levels (Liver) Baseline+ 20%+ 85%Pyrazole-induced oxidative stress[3].
Histopathology UnremarkableMild Kupffer cell activationCentrilobular necrosisExhaustion of hepatic GSH leading to cell death.
NOAEL Status Established AdverseSevere Adverse10 mg/kg serves as the safe starting point for human equivalent dosing.

Conclusion & Strategic Recommendations

The toxicity profile of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile in animal models is primarily dictated by the metabolic fate of its thiazole ring. While the pyrazole and carbonitrile groups provide necessary pharmacological geometry, the propensity for the thiazole to undergo CYP-mediated epoxidation creates a definitive dose-limiting hepatotoxicity at exposures exceeding 30 mg/kg/day in rodents.

Recommendation for Lead Optimization: If this scaffold is to be advanced, medicinal chemists should consider steric hindrance around the C5 position of the thiazole ring (e.g., adding a methyl or fluorine group) to block the site of epoxidation, thereby retaining target efficacy while engineering out the hepatotoxic liability.

References

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology (ACS Publications). URL:[Link]

  • Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Integrated computational and preclinical evaluation of novel synthetic pyrazole pyrazoline thiazole derivative for breast cancer therapeutics. Scientific Reports (Nature). URL:[Link]

Sources

Foundational

The Structural Symphony of a Privileged Scaffold: An In-depth Technical Guide to the Structure-Activity Relationship of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic fusion of heterocyclic rings often yields molecular frameworks with profound and diverse pharmacologi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic fusion of heterocyclic rings often yields molecular frameworks with profound and diverse pharmacological activities. The 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile core represents a quintessential example of such a privileged scaffold. This technical guide delves into the intricate structure-activity relationships (SAR) of this molecular architecture, offering insights for the rational design of novel therapeutic agents. By dissecting the roles of each constituent, we aim to provide a comprehensive understanding of how subtle structural modifications can significantly impact biological outcomes, with a particular focus on anticancer applications.

The pyrazole and thiazole moieties are independently recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Their hybridization into a single molecule can lead to compounds with enhanced therapeutic potential, a strategy that has been successfully employed in modern drug discovery.[1] The 2-(pyrazol-3-yl)-1,3-thiazole linkage, in particular, has been explored for its utility in developing inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[4]

Deconstructing the Core: A Three-Point Analysis of Structural-Activity Relationships

The 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile scaffold can be systematically analyzed by considering modifications at three key positions: the pyrazole ring, the thiazole ring, and the carbonitrile group.

The Pyrazole Moiety: The Anchor and Director

The 1-methyl-1H-pyrazole ring serves as a crucial anchoring point and a key determinant of target engagement. Variations in its substitution pattern can profoundly influence both potency and selectivity.

  • N1-Substitution: The methyl group at the N1 position of the pyrazole is a common feature in many bioactive molecules. Its primary role is to cap a potential hydrogen bond donor, which can be advantageous for improving cell permeability and metabolic stability. Exploration of other small alkyl or substituted alkyl groups at this position could be a viable strategy to modulate pharmacokinetic properties. In a series of 2-(1H-pyrazol-1-yl)thiazole derivatives, optimization of substituents on the pyrazole ring was crucial for improving physicochemical properties and antagonist activity.[5][6]

  • C5-Substitution: The C5 position of the pyrazole ring offers a vector for introducing further diversity. While the parent scaffold is unsubstituted at this position, the introduction of small, lipophilic groups could enhance binding to hydrophobic pockets within a target protein. Conversely, the addition of polar groups could improve solubility or introduce new hydrogen bonding interactions. Studies on related pyrazolyl-thiazole derivatives have shown that substitution at this position can significantly impact biological activity.[7]

The Thiazole Ring: The Versatile Connector and Pharmacophore

The 1,3-thiazole ring acts as a rigid linker, correctly orienting the pyrazole and the C4-carbonitrile group. It also contributes to the overall electronic properties of the molecule and can participate in key interactions with biological targets.

  • C4-Carbonitrile Group: The cyano group at the C4 position is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence is often associated with potent biological activity in various heterocyclic scaffolds. In the context of kinase inhibition, the nitrile moiety can form critical hydrogen bonds with hinge region residues in the ATP-binding pocket. The synthesis of pyrazole-4-carbonitrile derivatives has been a subject of interest, highlighting the importance of this functional group.[8]

  • C5-Substitution: The C5 position of the thiazole ring is another key point for modification. Introducing substituents here can influence the molecule's trajectory towards different sub-pockets of a binding site. For instance, the addition of aryl or heteroaryl groups can introduce further π-π stacking or hydrophobic interactions.

The Carbonitrile Group: The Key to Potency

The 4-carbonitrile moiety on the thiazole ring is a critical pharmacophoric element. Its electron-withdrawing nature influences the overall electronic distribution of the thiazole ring, and its linear geometry allows for specific and directional interactions. In many kinase inhibitors, a nitrile group is known to interact with the backbone amide of the hinge region, a key interaction for potent inhibition. The presence of a carbonitrile group has been noted in several anticancer fused pyrazole derivatives.[2]

Putative Biological Targets and Mechanism of Action

While a definitive single target for the 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile core has not been universally established, the broader class of pyrazole-thiazole hybrids has been shown to exhibit a range of biological activities, with a significant emphasis on anticancer effects. A plausible mechanism of action for compounds based on this scaffold is the inhibition of protein kinases. Several studies have reported the kinase inhibitory activities of pyrazole-thiazole derivatives against targets such as EGFR, VEGFR-2, and Aurora-A kinase.[4][8][9]

The general structure of the scaffold, with its distinct hydrogen bond donors and acceptors, and its rigid core, makes it an ideal candidate for fitting into the ATP-binding pocket of various kinases.

Experimental Protocols

General Synthesis of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile Derivatives

A representative synthetic route to the core scaffold and its analogs involves a Hantzsch thiazole synthesis.

Step 1: Synthesis of 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one. This intermediate can be prepared through various established methods for pyrazole synthesis, often involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[10]

Step 2: Synthesis of 2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one. The synthesized ketone is then brominated, typically using bromine in a suitable solvent like acetic acid or chloroform, to yield the α-bromoketone.

Step 3: Synthesis of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile. The α-bromoketone is then reacted with a suitable thioamide, in this case, 2-aminomalononitrile, in a cyclocondensation reaction to form the thiazole ring. This reaction is often carried out in a solvent like ethanol and may be heated to facilitate the reaction.

Data Presentation

Table 1: Hypothetical Structure-Activity Relationship Summary

Modification PositionSubstituentPredicted Impact on ActivityRationale
Pyrazole-N1 Small alkyl (e.g., ethyl, propyl)Modulation of PK propertiesAltering lipophilicity and metabolic stability.
ArylPotential for new π-π interactionsExploring additional binding pockets.
Pyrazole-C5 Halogen (e.g., Cl, F)Increased potencyHalogen bonding or hydrophobic interactions.
Small alkylIncreased lipophilicityEnhanced binding in hydrophobic regions.
Thiazole-C5 Aryl (e.g., phenyl, substituted phenyl)Increased potencyPotential for π-stacking and hydrophobic interactions.
HeteroarylIntroduction of H-bond donors/acceptorsTargeting specific polar interactions.
Thiazole-C4 Amide, EsterAltered activity/target profileReplacement of the key nitrile interaction.

Visualization

Diagram 1: Key SAR Points on the Core Scaffold

Caption: Key positions for SAR exploration on the core scaffold.

Diagram 2: Hypothetical Kinase Inhibition Workflow

Kinase_Inhibition_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies Compound_Synthesis Compound Synthesis & Characterization Biochemical_Assay Biochemical Kinase Assay (e.g., EGFR, VEGFR-2) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MCF-7, A549) Biochemical_Assay->Cell_Based_Assay SAR_Analysis SAR Analysis & Lead Identification Cell_Based_Assay->SAR_Analysis PK_Studies Pharmacokinetic Studies in Rodents SAR_Analysis->PK_Studies Lead Compound Efficacy_Studies Tumor Xenograft Model Efficacy PK_Studies->Efficacy_Studies

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction The fusion of pyrazole and thiazole rings has garnered significant attention in medicinal chemistry, as this heterocyclic scaffold is a core co...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of pyrazole and thiazole rings has garnered significant attention in medicinal chemistry, as this heterocyclic scaffold is a core component of numerous compounds with diverse pharmacological activities. The target molecule, 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile, represents a promising scaffold for further elaboration in drug discovery programs. The strategic incorporation of a methyl group on the pyrazole nitrogen and a nitrile group on the thiazole ring offers unique electronic and steric properties that can be exploited for modulating biological activity.

This guide provides a comprehensive, step-by-step protocol for the synthesis of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile. The synthetic strategy is based on a robust and well-established three-step sequence, commencing with the formation of a pyrazole precursor, followed by thionation, and culminating in the construction of the thiazole ring via the Hantzsch thiazole synthesis.

Overall Synthetic Strategy

The synthesis of the target compound is achieved through a three-step process, as illustrated in the workflow diagram below. The initial step involves the synthesis of 1-methyl-1H-pyrazole-3-carboxamide. This is followed by the thionation of the amide to the corresponding thioamide using Lawesson's reagent. The final step is a Hantzsch thiazole synthesis, where the thioamide is reacted with 2-bromo-3-oxopropanenitrile to yield the desired 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Carboxamide Synthesis cluster_1 Step 2: Thionation cluster_2 Step 3: Hantzsch Thiazole Synthesis A Ethyl 1-methyl-1H-pyrazole-3-carboxylate B Ammonolysis A->B NH3/MeOH C 1-methyl-1H-pyrazole-3-carboxamide B->C D 1-methyl-1H-pyrazole-3-carboxamide E Thionation D->E Lawesson's Reagent F 1-methyl-1H-pyrazole-3-carbothioamide E->F G 1-methyl-1H-pyrazole-3-carbothioamide H Cyclocondensation G->H I 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile H->I J 2-bromo-3-oxopropanenitrile J->H

Caption: Overall workflow for the synthesis of the target compound.

Materials and Equipment

Reagent/MaterialGradeSupplier
Ethyl 1-methyl-1H-pyrazole-3-carboxylate≥98%Commercially Available
Methanolic Ammonia7NCommercially Available
Lawesson's Reagent≥97%Commercially Available
TolueneAnhydrousCommercially Available
2-Bromo-3-oxopropanenitrile≥95%Commercially Available
EthanolAnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Anhydrous Sodium SulfateACS GradeCommercially Available

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • High-pressure vessel (for ammonolysis)

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

  • NMR spectrometer

  • Mass spectrometer

Detailed Experimental Protocols

Step 1: Synthesis of 1-methyl-1H-pyrazole-3-carboxamide

This protocol describes the conversion of ethyl 1-methyl-1H-pyrazole-3-carboxylate to 1-methyl-1H-pyrazole-3-carboxamide via ammonolysis.

Procedure:

  • In a high-pressure vessel, dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a 7N solution of ammonia in methanol.

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion of the reaction, cool the vessel to room temperature and carefully vent to release any excess pressure.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by silica gel column chromatography to afford 1-methyl-1H-pyrazole-3-carboxamide as a solid.

Expected Yield: 80-95%

CompoundMolecular FormulaMolecular WeightPhysical State
1-methyl-1H-pyrazole-3-carboxamideC₅H₇N₃O125.13 g/mol White to off-white solid
Step 2: Synthesis of 1-methyl-1H-pyrazole-3-carbothioamide

This protocol details the thionation of 1-methyl-1H-pyrazole-3-carboxamide using Lawesson's reagent.

Procedure:

  • To a solution of 1-methyl-1H-pyrazole-3-carboxamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5-0.6 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude residue can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield 1-methyl-1H-pyrazole-3-carbothioamide.

Expected Yield: 60-85%

CompoundMolecular FormulaMolecular WeightPhysical State
1-methyl-1H-pyrazole-3-carbothioamideC₅H₇N₃S141.19 g/mol Yellowish solid
Step 3: Synthesis of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

This final step employs the Hantzsch thiazole synthesis to construct the target molecule.

Procedure:

  • Dissolve 1-methyl-1H-pyrazole-3-carbothioamide (1.0 eq) in anhydrous ethanol in a round-bottom flask.

  • To this solution, add 2-bromo-3-oxopropanenitrile (1.0-1.2 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) for 4-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile.

Expected Yield: 70-90%

CompoundMolecular FormulaMolecular WeightPhysical State
2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrileC₈H₆N₄S190.23 g/mol Solid

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques. Below are the expected spectral data based on analogous structures found in the literature.[1][2][3]

CompoundExpected ¹H NMR Signals (δ, ppm)Expected ¹³C NMR Signals (δ, ppm)Expected Mass Spec (m/z)
1-methyl-1H-pyrazole-3-carboxamide Singlet for CH₃ (~3.9 ppm), Doublets for pyrazole protons (~6.8 and ~7.5 ppm), Broad singlets for NH₂ protons.CH₃ (~39 ppm), Pyrazole carbons (~105, ~130, ~145 ppm), Carbonyl carbon (~165 ppm).[M+H]⁺ = 126.06
1-methyl-1H-pyrazole-3-carbothioamide Singlet for CH₃ (~4.0 ppm), Doublets for pyrazole protons (~7.0 and ~7.8 ppm), Broad singlets for NH₂ protons.CH₃ (~40 ppm), Pyrazole carbons (~110, ~135, ~150 ppm), Thiocarbonyl carbon (~190 ppm).[M+H]⁺ = 142.04
2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile Singlet for CH₃ (~4.1 ppm), Doublets for pyrazole protons (~7.2 and ~7.9 ppm), Singlet for thiazole proton (~8.5 ppm).CH₃ (~40 ppm), Pyrazole carbons (~112, ~138, ~152 ppm), Thiazole carbons (~115, ~125, ~145, ~160 ppm), Nitrile carbon (~118 ppm).[M+H]⁺ = 191.03

Reaction Mechanism

The key step in this synthesis is the Hantzsch thiazole formation. The proposed mechanism involves the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism cluster_0 Hantzsch Thiazole Synthesis Mechanism Thioamide 1-methyl-1H-pyrazole-3-carbothioamide Intermediate1 Thioether Intermediate Thioamide->Intermediate1 Nucleophilic Attack Haloketone 2-bromo-3-oxopropanenitrile Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile Intermediate2->Product Dehydration

Caption: Proposed mechanism for the Hantzsch thiazole synthesis step.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Lawesson's reagent can release hydrogen sulfide upon contact with moisture or acids. Handle with care.

  • 2-bromo-3-oxopropanenitrile is a lachrymator and should be handled with caution.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link][1]

  • Kumar, A., et al. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules. [Link][2]

  • Özdemir, A., et al. (2015). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Journal of Heterocyclic Chemistry.
  • Mokhtar, H., & Soliman, R. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Pharmazie.
  • NextSDS. 1-methyl-1H-pyrazole-3-carbothioamide. [Link][4]

  • El-Sayed, M. A. A., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Abdelhamid, A. O., & Gomha, S. M. SYNTHESIS AND CHARACTERIZATION OF NEW PYRAZOLE BASED THIAZOLES. Figshare. [Link][3]

  • El-Remaily, M. A. E. A. A., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega. [Link]

  • Cao, R., et al. (2023). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Chinese Journal of Applied Chemistry.
  • Organic Chemistry Portal. Thiazole synthesis. [Link][5]

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Application

The Pyrazole-Thiazole Hybrid: Application Notes for 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile in Modern Drug Discovery

Introduction: The Strategic Value of the Pyrazole-Thiazole Scaffold In the landscape of medicinal chemistry, the strategic hybridization of pharmacologically active heterocyclic scaffolds has emerged as a powerful approa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrazole-Thiazole Scaffold

In the landscape of medicinal chemistry, the strategic hybridization of pharmacologically active heterocyclic scaffolds has emerged as a powerful approach to developing novel therapeutic agents with enhanced potency and selectivity.[1] The pyrazole and thiazole ring systems, individually, are privileged structures, each found at the core of numerous FDA-approved drugs.[2][3] Pyrazoles are well-recognized for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties, as exemplified by drugs like Celecoxib.[4][5] Similarly, the thiazole moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with applications ranging from antimicrobial to anticancer treatments.[3][6]

The fusion of these two heterocycles into a single molecular entity, such as 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile, creates a unique scaffold with significant potential in drug discovery. This particular building block offers a trifecta of desirable features for medicinal chemists: a synthetically accessible core, multiple points for chemical diversification, and a high propensity for interacting with various biological targets. The presence of the carbonitrile group, in particular, serves as a versatile chemical handle for a wide range of transformations, allowing for the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR).

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, applications, and biological relevance of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile as a key building block in the design and development of next-generation therapeutics.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug discovery programs. The table below summarizes the key computed properties of the title compound.

PropertyValueSignificance in Drug Discovery
Molecular Formula C8H6N4SProvides the elemental composition.
Molecular Weight 190.22 g/mol Falls within the "rule of five" for good oral bioavailability.
LogP (calculated) ~1.5 - 2.0Indicates a favorable balance of hydrophilicity and lipophilicity for cell permeability.
Topological Polar Surface Area (TPSA) ~75 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 0Reduced potential for excessive hydrogen bonding, which can hinder membrane permeability.
Hydrogen Bond Acceptors 4 (3 N, 1 S)Provides multiple points for potential interactions with biological targets.
Rotatable Bonds 1Low conformational flexibility, which can lead to higher binding affinity.

Synthesis of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile: A Step-by-Step Protocol

The synthesis of the title compound can be efficiently achieved through a modified Hantzsch thiazole synthesis, a classic and reliable method for the formation of the thiazole ring.[7] The overall strategy involves the preparation of a key pyrazole-carbothioamide intermediate, followed by its condensation with a suitable α-haloketone equivalent to construct the final thiazole ring.

Overall Synthetic Scheme

Synthesis_Scheme cluster_0 Step 1: Preparation of 1-methyl-1H-pyrazole-3-carbothioamide cluster_1 Step 2: Hantzsch Thiazole Synthesis Py_COOH 1-methyl-1H-pyrazole-3-carboxylic acid ThionylChloride SOCl₂ Py_COOH->ThionylChloride Py_COCl 1-methyl-1H-pyrazole-3-carbonyl chloride ThionylChloride->Py_COCl Ammonia NH₃ Py_COCl->Ammonia Py_CONH2 1-methyl-1H-pyrazole-3-carboxamide Ammonia->Py_CONH2 LawessonsReagent Lawesson's Reagent Py_CONH2->LawessonsReagent Py_CSNH2 1-methyl-1H-pyrazole-3-carbothioamide LawessonsReagent->Py_CSNH2 Py_CSNH2_2 1-methyl-1H-pyrazole-3-carbothioamide HaloKetone 2-bromo-3-oxobutanenitrile Py_CSNH2_2->HaloKetone FinalProduct 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile HaloKetone->FinalProduct

Caption: Synthetic pathway for 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile.

Protocol 1: Synthesis of 1-methyl-1H-pyrazole-3-carbothioamide

This protocol details the conversion of the commercially available 1-methyl-1H-pyrazole-3-carboxylic acid to the corresponding thioamide.

Materials:

  • 1-methyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous solution, e.g., 28%)

  • Lawesson's Reagent

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

Part A: Synthesis of 1-methyl-1H-pyrazole-3-carboxamide

  • Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in anhydrous THF and add it dropwise to a stirred solution of aqueous ammonia (5.0 eq) at 0 °C.

  • Work-up: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x). Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-methyl-1H-pyrazole-3-carboxamide. The product can be purified by recrystallization or column chromatography if necessary.

Part B: Thionation of 1-methyl-1H-pyrazole-3-carboxamide

  • Reaction Setup: In a round-bottom flask, dissolve the 1-methyl-1H-pyrazole-3-carboxamide (1.0 eq) in anhydrous THF. Add Lawesson's Reagent (0.5 eq) in one portion.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1-methyl-1H-pyrazole-3-carbothioamide.

Protocol 2: Synthesis of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

This protocol describes the final cyclization step to form the target molecule.

Materials:

  • 1-methyl-1H-pyrazole-3-carbothioamide (from Protocol 1)

  • 2-bromo-3-oxobutanenitrile (or 2-chloro-3-oxobutanenitrile)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1H-pyrazole-3-carbothioamide (1.0 eq) in ethanol.

  • Addition of α-haloketone: Add 2-bromo-3-oxobutanenitrile (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of NaHCO₃ to neutralize the hydrobromic acid formed during the reaction.

  • Isolation: The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with water and cold ethanol. If the product does not precipitate, concentrate the reaction mixture under reduced pressure and extract the residue with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain the pure 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile.

Application as a Building Block: Diversification Strategies

The true power of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile lies in its versatility as a scaffold for further chemical modifications. The carbonitrile group is a particularly valuable functional group, serving as a precursor to a variety of other functionalities.

Derivatization_Scheme cluster_0 Transformations of the Carbonitrile Group cluster_1 Modifications of the Thiazole Ring BuildingBlock 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile Amide Carboxamide BuildingBlock->Amide H₂O₂, base CarboxylicAcid Carboxylic Acid BuildingBlock->CarboxylicAcid Acid/Base Hydrolysis Tetrazole Tetrazole BuildingBlock->Tetrazole NaN₃, NH₄Cl Amine Aminomethyl BuildingBlock->Amine Reduction (e.g., LiAlH₄, H₂/Ni) Thiazole_Subst Substituted Thiazole BuildingBlock->Thiazole_Subst Electrophilic Aromatic Substitution (e.g., Halogenation) at C5

Caption: Potential derivatization pathways for the title compound.

Protocol 3: Conversion of the Nitrile to a Tetrazole

The conversion of a nitrile to a tetrazole is a common bioisosteric replacement for a carboxylic acid in medicinal chemistry, often improving metabolic stability and pharmacokinetic properties.

Materials:

  • 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting nitrile (1.0 eq) in DMF. Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Reaction: Heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Acidification: Acidify the aqueous mixture to pH ~2 with concentrated HCl. This will protonate the tetrazole and may cause it to precipitate.

  • Isolation: If a precipitate forms, collect it by vacuum filtration and wash with cold water. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Biological Context and Potential Therapeutic Applications

The pyrazole-thiazole scaffold is associated with a broad range of biological activities, making it a highly attractive framework for drug discovery.[1] Derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.[4][8]

Kinase Inhibition: A Promising Avenue

A significant body of research points towards the potential of pyrazole-thiazole derivatives as potent inhibitors of various protein kinases.[3][9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole-thiazole scaffold can be designed to fit into the ATP-binding pocket of kinases, thereby blocking their activity and disrupting downstream signaling pathways.

Potential Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, making it a key therapeutic target.[2]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR can block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[9]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[3]

  • B-Raf: Mutated B-Raf is a driver of many melanomas and other cancers.[9]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile is not extensively published, general trends for related pyrazole-thiazole inhibitors can be inferred.

Caption: Generalized SAR for pyrazole-thiazole kinase inhibitors.

Conclusion

2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile represents a strategically important and highly versatile building block for contemporary drug discovery. Its straightforward synthesis, coupled with the numerous possibilities for chemical derivatization, provides medicinal chemists with a powerful tool to generate libraries of novel compounds for biological screening. The inherent pharmacological potential of the pyrazole-thiazole scaffold, particularly in the area of kinase inhibition, makes this building block a valuable starting point for the development of innovative therapies for a range of diseases. The protocols and insights provided in this document are intended to empower researchers to fully leverage the potential of this promising molecular framework.

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  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega, 8(34), 30985–31002. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances, 14(52), 38043-38062. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). Pharmaceuticals, 17(1), 93. [Link]

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  • A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. (2021). Biointerface Research in Applied Chemistry, 11(4), 11568-11578. [Link]

  • 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide. (n.d.). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2598. [Link]

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  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

  • Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. (2025). Organic & Biomolecular Chemistry, 23, 7260-7264. [Link]

  • Process for the production of 3-oxonitriles. (1987).
  • Development, anti-proliferative activity, multi-target kinase inhibition against CHK1, PIM1, and CDK-2, and computational insights of new thiazole-based hybrids. (2026). RSC Medicinal Chemistry. [Link]

  • Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies. (2023). ACS Omega, 8(6), 5655-5674. [Link]

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (2009). Molbank, 2009(3), M620. [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience, 11(3), 3689-3699. [Link]

  • Make 2-(p-chlorophenyl)-3-oxopentanenitrile - Step 5 in Pyrimethamine Synthesis. (2017). YouTube. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry. [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018). Molecules, 23(12), 3103. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). ChemMedChem, 13(15), 1541-1551. [Link]

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Method

Application Notes &amp; Protocols: Advanced Cross-Coupling Strategies for the Functionalization of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile Scaffolds

Prepared by: Gemini, Senior Application Scientist Foreword: The Strategic Value of the Pyrazole-Thiazole Heterocyclic Motif In the landscape of modern medicinal chemistry and drug discovery, the strategic hybridization o...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Value of the Pyrazole-Thiazole Heterocyclic Motif

In the landscape of modern medicinal chemistry and drug discovery, the strategic hybridization of pharmacophoric scaffolds is a cornerstone of innovation. The pyrazole-thiazole core represents a "privileged structure," a framework consistently found in molecules with significant biological activity.[1][2] Thiazole-containing compounds are integral to a wide array of therapeutics, including antineoplastic agents like Dasatinib and anti-inflammatory drugs such as Meloxicam.[1] Similarly, the pyrazole moiety is a key component in blockbuster drugs like Celecoxib, a potent anti-inflammatory agent.[2][3]

The fusion of these two heterocycles into a single molecule, such as 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile, creates a building block of immense potential.[4][5] This scaffold offers a unique electronic and steric profile, with multiple points for diversification, making it an attractive starting point for the synthesis of compound libraries targeting a range of enzymes and receptors.[5]

This guide provides detailed protocols for the palladium-catalyzed cross-coupling functionalization of this valuable heterocyclic core. For the purposes of these application notes, we will focus on protocols starting with a halogenated precursor, 5-bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile , a common and synthetically accessible intermediate. The methodologies detailed herein—Suzuki-Miyaura, Sonogashira, and Heck-Mizoroki couplings—are foundational for creating novel carbon-carbon bonds and exploring the vast chemical space accessible from this versatile scaffold.

Section 1: Compound Properties and Safe Handling

Before proceeding with any reaction, it is critical to understand the properties and handling requirements of the core scaffold.

PropertyValue
Compound Name 5-bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile
Molecular Formula C₉H₅BrN₄S
Molecular Weight 297.14 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in DMF, DMSO, Dioxane; poorly soluble in water

Safety & Handling:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Heterocyclic compounds can be sensitive to moisture and air.

Section 2: The Core Engine: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, a significance recognized by the 2010 Nobel Prize in Chemistry.[6] These reactions, despite their different names, largely operate on a unified catalytic cycle.[7][8] Understanding this cycle is paramount for rational protocol design and effective troubleshooting.

The process involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (our bromo-thiazole), forming a Pd(II) intermediate.[9]

  • Transmetalation: The organic group from the nucleophilic partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[7]

Palladium Catalytic Cycle Pd0 Active Catalyst L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X (Electrophile) PdII_RX Ar-Pd(II)-X Intermediate OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal + R'-M (Nucleophile) PdII_R1R2 Ar-Pd(II)-R' Intermediate Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim Product Ar-R' Product RedElim->Product Catalyst_Regen Catalyst Regeneration RedElim->Catalyst_Regen Catalyst_Regen->Pd0

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Section 3: Application Protocol 1: Suzuki-Miyaura Coupling for (Hetero)Arylation

The Suzuki-Miyaura coupling is arguably the most versatile and widely used cross-coupling reaction due to the stability and commercial availability of boronic acid reagents and its tolerance of a wide range of functional groups.[9][10]

Objective: To synthesize a library of 5-(aryl/heteroaryl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitriles.

Rationale for Component Selection (The "Why")
  • Catalyst System (Precatalyst + Ligand): We recommend a modern palladacycle precatalyst such as XPhos Pd G2. These are air-stable and reliably generate the active Pd(0) species in solution.[11] The XPhos ligand is a bulky, electron-rich phosphine that accelerates the oxidative addition and reductive elimination steps, which is particularly beneficial for electron-rich or sterically hindered heteroaromatic substrates.[12]

  • Base: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is crucial. The base activates the boronic acid, facilitating the transmetalation step.[10] The choice of base can significantly impact reaction rates and should be screened for optimal performance.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane with water is standard. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and assist in the transmetalation mechanism.[10]

Detailed Step-by-Step Protocol
  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the flask with an inert gas (argon or nitrogen) for three cycles. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.[13]

  • Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G2 precatalyst (0.01–0.05 equiv.). Then, add the degassed solvents (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. Degassing solvents by sparging with argon for 15-30 minutes is essential to remove dissolved oxygen.[12]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2–24 hours).

  • Workup: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Example Data and Troubleshooting
Boronic Acid PartnerPd Catalyst (mol%)Base (equiv.)Temp (°C)Time (h)Hypothetical Yield (%)
Phenylboronic acid2K₃PO₄ (2.5)100492
4-Methoxyphenylboronic acid2K₃PO₄ (2.5)100495
3-Pyridinylboronic acid3Cs₂CO₃ (3.0)1101278
2-Thiopheneboronic acid3K₃PO₄ (2.5)100885
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; poor quality reagents; insufficient inert atmosphere.Use a fresh bottle of catalyst/ligand. Ensure boronic acid is pure (can degrade on storage).[12] Improve degassing procedure for solvents.[13]
Boronic Acid Homocoupling Presence of oxygen.Rigorously degas all solvents and maintain a strict inert atmosphere. Lowering the reaction temperature may also help.[12]
Catalyst Decomposition (black ppt.) Reaction temperature is too high; presence of oxygen.Run the reaction at the lowest effective temperature. Ensure all components are scrupulously deoxygenated.[13]

Section 4: Application Protocol 2: Sonogashira Coupling for Alkynylation

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking our thiazole core to terminal alkynes.[14] This reaction is invaluable for creating rigid linkers or precursors for further transformations.

Objective: To synthesize a series of 5-(alkynyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitriles.

Rationale for Component Selection
  • Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[14] The palladium catalyst orchestrates the main cycle, while the copper co-catalyst reacts with the terminal alkyne to form a more reactive copper acetylide intermediate, which speeds up the transmetalation step.

  • Base: A liquid amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. It serves both to neutralize the H-X acid formed during the reaction and often acts as the solvent.[15]

  • Copper-Free Variant: A significant side reaction in Sonogashira coupling is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[15] For sensitive substrates or to ensure product purity, copper-free conditions using a more active palladium catalyst at slightly higher temperatures can be employed.

Detailed Step-by-Step Protocol (Classic Conditions)
  • Vessel Preparation: To a dry Schlenk flask with a stir bar, add 5-bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile (1.0 equiv.).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Reagent Addition: Under positive inert gas pressure, add Pd(PPh₃)₂Cl₂ (0.02–0.05 equiv.) and copper(I) iodide (CuI, 0.04–0.10 equiv.). Add degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, which can often be used as the solvent or co-solvent). Finally, add the terminal alkyne (1.1–1.5 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40–65 °C) until completion.

  • Monitoring: Track the reaction's progress via TLC or LC-MS.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the crude material by flash column chromatography.

Example Data and Troubleshooting
Terminal Alkyne PartnerPd/Cu Catalyst (mol%)BaseTemp (°C)Time (h)Hypothetical Yield (%)
Phenylacetylene3 / 6Et₃N60688
Trimethylsilylacetylene3 / 6Et₃N/THF50891
1-Hexyne4 / 8DIPEA/DMF651275
3-Ethynylpyridine4 / 8Et₃N651081
IssuePotential Cause(s)Recommended Solution(s)
Significant Alkyne Homocoupling Copper-catalyzed Glaser coupling due to oxygen.Ensure rigorous degassing. Alternatively, switch to a copper-free protocol, which may require a different Pd catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos) and base.[16]
Reaction Stalls Deactivation of catalyst.Ensure high-purity reagents. The amine base should be distilled and dry.
Low Yield Poor solubility; less reactive alkyne.Switch to a more polar solvent like DMF. Increase reaction temperature if substrate stability allows.

Section 5: Application Protocol 3: Heck-Mizoroki Coupling for Vinylation

The Heck reaction is a powerful method for the arylation or vinylation of alkenes.[17][18] In this context, we will use it to install a vinyl group at the 5-position of our thiazole core.

Objective: To synthesize a series of 5-(vinyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitriles.

Rationale for Component Selection
  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. It is often paired with a phosphine ligand like tri(o-tolyl)phosphine (P(o-Tol)₃) to stabilize the catalyst and promote reactivity.[17]

  • Base: An organic base like triethylamine (Et₃N) is used to neutralize the hydrohalic acid (HBr) generated during the catalytic cycle. This is essential to prevent side reactions and allow the catalyst to turn over.[17]

  • Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is typically used to ensure all reactants remain in solution at the reaction temperature.[17]

Detailed Step-by-Step Protocol
  • Vessel Preparation: In an oven-dried, sealable reaction tube, combine 5-bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile (1.0 equiv.), Pd(OAc)₂ (0.02–0.05 equiv.), and P(o-Tol)₃ (0.04–0.10 equiv.).

  • Inert Atmosphere: Seal the tube and purge with argon or nitrogen.

  • Reagent Addition: Under a positive flow of inert gas, add degassed solvent (e.g., acetonitrile), the alkene (e.g., ethyl acrylate, 1.5–2.0 equiv.), and the base (Et₃N, 1.5–2.0 equiv.) via syringe.

  • Reaction: Tightly seal the reaction tube and heat the mixture in an oil bath to the required temperature (typically 80–120 °C).

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Workup: After cooling, dilute the mixture with an organic solvent and filter through Celite to remove palladium black. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Example Data and Troubleshooting
Alkene PartnerPd Catalyst (mol%)Base (equiv.)Temp (°C)Time (h)Hypothetical Yield (%)
Ethyl acrylate3Et₃N (1.5)100589
Styrene3Et₃N (1.5)100685
N-Vinylpyrrolidinone4K₂CO₃ (2.0)1201870
IssuePotential Cause(s)Recommended Solution(s)
Mixture of Regioisomers Steric and electronic factors influencing the migratory insertion step.Regioselectivity can be a challenge in Heck reactions.[7] Screen different ligands (e.g., bidentate phosphines like dppf) or solvent systems.
Low Conversion Poor catalyst activity; insufficient base.Use fresh Pd(OAc)₂ (can be light-sensitive). Ensure the base is pure and added in sufficient excess.
Formation of Reduced Arene Competing hydrodehalogenation side reaction.This can occur with very active catalysts or hydrogen donor impurities.[7] Ensure anhydrous conditions and high-purity reagents. Adjusting the catalyst system may be necessary.

Section 6: General Troubleshooting Workflow

When a cross-coupling reaction underperforms, a systematic approach to troubleshooting is essential. The following workflow can help diagnose and solve common issues.

Troubleshooting Workflow Start Low Yield / No Reaction Check_Inert 1. Verify Inert Atmosphere (Degas Solvents, Purge Vessel) Start->Check_Inert Check_Reagents 2. Check Reagent Quality (Fresh Catalyst, Pure Substrates, Dry Solvents/Bases) Check_Inert->Check_Reagents If problem persists Check_Temp 3. Adjust Temperature (Increase for slow reaction, Decrease to prevent decomposition) Check_Reagents->Check_Temp If problem persists Screen_Components 4. Re-screen Components Check_Temp->Screen_Components If problem persists Screen_Ligand Screen Ligands (e.g., Phosphines vs. NHCs) Screen_Components->Screen_Ligand Screen_Base Screen Bases (e.g., K₃PO₄ vs. Cs₂CO₃ vs. NaOtBu) Screen_Components->Screen_Base Screen_Solvent Screen Solvents (e.g., Dioxane vs. Toluene vs. DMF) Screen_Components->Screen_Solvent Success Reaction Optimized Screen_Ligand->Success Screen_Base->Success Screen_Solvent->Success

Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.

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  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. RSC Publishing.

  • Sonogashira coupling. Wikipedia.

  • Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Verlag der Zeitschrift für Naturforschung.

  • SYNTHESIS AND CHARACTERIZATION OF NEW PYRAZOLE BASED THIAZOLES. Figshare.

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI.

  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Publications.

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl.

  • Heck-like Reactions Involving Heteroatomic Electrophiles. PMC.

  • Heck Reaction—State of the Art. MDPI.

  • Synthesis of Some New Pyrazoles. DergiPark.

  • (PDF) Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). ResearchGate.

Sources

Application

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile (MPTC)

Executive Summary The compound 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile (hereafter referred to as MPTC ) is a highly privileged, bi-heteroaryl building block and core pharmacophore frequently utilized in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile (hereafter referred to as MPTC ) is a highly privileged, bi-heteroaryl building block and core pharmacophore frequently utilized in the development of targeted small-molecule therapeutics. Featuring a rigid planar architecture, the pyrazole-thiazole-carbonitrile scaffold is deployed extensively in the design of ATP-competitive kinase inhibitors (such as IRAK4 inhibitors) [1], bacterial DNA gyrase modulators [2], and RNA methyltransferase inhibitors [3].

This application note provides a comprehensive, self-validating in vivo dosing and pharmacokinetic (PK) protocol for MPTC-derived compounds. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical hurdles—namely, lipophilicity and poor aqueous solubility—inherent to thiazole-carbonitrile derivatives, ensuring robust, reproducible preclinical data.

Mechanistic Rationale & Target Biology

The structural features of MPTC are highly optimized for target engagement within kinase ATP-binding pockets. The carbonitrile group acts as a critical, directional hydrogen-bond acceptor in the kinase hinge region, while the 1-methyl-1H-pyrazole moiety occupies the adjacent hydrophobic specificity pocket.

In the context of innate immunity, MPTC derivatives are potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). Upon Toll-like receptor (TLR) activation, the Myddosome complex assembles, relying heavily on the scaffold function and kinase activity of IRAK4 to propagate downstream NF-κB and MAPK inflammatory cascades [1]. By competitively binding to the IRAK4 kinase domain, MPTC halts the phosphorylation of downstream targets like TRAF6.

IRAK4_Pathway TLR Toll-Like Receptor (TLR) Activation MyD88 MyD88 Adaptor Protein Recruitment TLR->MyD88 Ligand Binding Myddosome Myddosome Complex (MyD88 + IRAK4 + IRAK1/2) MyD88->Myddosome Oligomerization IRAK4_Kinase IRAK4 Kinase Activity (Target of MPTC) Myddosome->IRAK4_Kinase Scaffold Assembly TRAF6 TRAF6 Activation IRAK4_Kinase->TRAF6 Phosphorylation NFkB NF-κB / MAPK Pathways (Inflammatory Cytokines) TRAF6->NFkB Signal Transduction MPTC MPTC (Thiazole-Carbonitrile) MPTC->IRAK4_Kinase ATP-competitive Inhibition

Fig 1: Mechanism of Action: MPTC inhibition of the IRAK4/Myddosome signaling pathway.

Formulation Causality & Preparation

Thiazole-carbonitriles typically exhibit moderate-to-high lipophilicity (LogP ~2.5–3.5) and a rigid planar structure, leading to high crystal lattice energy and poor aqueous solubility.

The Causality of Vehicle Selection: If dosed in pure saline, the compound will immediately precipitate. Intravenous (IV) administration of a precipitated compound causes micro-embolisms in the pulmonary capillary bed and artificially inflates systemic clearance rates due to rapid macrophage phagocytosis. Therefore, a ternary vehicle is mandated.

Optimized Vehicle: 5% DMSO / 40% PEG-400 / 55% Saline (0.9% NaCl).

  • DMSO (5%): Acts as the primary solubilizer to disrupt the crystalline lattice of the MPTC powder.

  • PEG-400 (40%): Serves as a co-solvent and thermodynamic stabilizer to prevent precipitation upon introduction to the aqueous phase.

  • Saline (55%): Acts as the isotonic diluent to ensure physiological compatibility and prevent hemolysis during IV injection.

Self-Validating QC Step: Prior to dosing, a 10 µL aliquot of the final formulation must be examined under a light microscope at 40x magnification. The absence of birefringent crystals validates that the compound is in a true solution, ensuring PK data reflects molecular clearance rather than particulate clearance.

In Vivo Dosing and Sampling Protocols

The following protocols are optimized for male C57BL/6 mice (8–10 weeks old, 20–25 g).

Intravenous (IV) Dosing for Clearance & Volume of Distribution
  • Preparation: Warm the mice briefly under a heat lamp to induce vasodilation of the lateral tail vein.

  • Administration: Administer MPTC at 1.0 mg/kg via the lateral tail vein using a 27-gauge needle. The dosing volume should be strictly maintained at 5 mL/kg.

  • Validation: A smooth injection without resistance or local tissue blanching confirms successful intravenous delivery.

Oral (PO) Dosing for Bioavailability Assessment
  • Preparation: Fast the mice for 12 hours prior to dosing to eliminate food-effect variables on gastric emptying and intestinal absorption. Water remains available ad libitum.

  • Administration: Administer MPTC at 10.0 mg/kg via oral gavage using a 20-gauge bulb-tipped gastric feeding needle. Dosing volume is 10 mL/kg.

Pharmacokinetic Blood Sampling

The Causality of Anticoagulant Choice: Blood must be collected into K2EDTA tubes rather than Heparin. Heparin is known to interfere with the electrospray ionization (ESI) efficiency during LC-MS/MS analysis of nitrogen-rich heterocycles like pyrazoles and thiazoles, leading to unpredictable signal suppression.

  • Timepoints: Collect 20 µL of blood via submandibular bleed at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until bioanalysis.

PK_Workflow Formulation MPTC Formulation (5% DMSO, 40% PEG400, 55% Saline) IV_Dose Intravenous (IV) Dosing 1 mg/kg (Tail Vein) Formulation->IV_Dose PO_Dose Oral (PO) Dosing 10 mg/kg (Gavage) Formulation->PO_Dose Sampling Serial Blood Sampling (0.25h to 24h) IV_Dose->Sampling PO_Dose->Sampling Plasma Plasma Separation & Protein Precipitation Sampling->Plasma LCMS LC-MS/MS Bioanalysis (MRM Mode) Plasma->LCMS PK_Analysis NCA Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

Fig 2: Preclinical in vivo pharmacokinetic dosing and bioanalysis workflow for MPTC.

LC-MS/MS Bioanalysis & Quality Control

To quantify MPTC in plasma, a highly sensitive LC-MS/MS method is required.

  • Protein Precipitation: Add 100 µL of ice-cold Acetonitrile (spiked with 50 ng/mL of a deuterated internal standard) to 20 µL of plasma. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 analytical column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Detection: Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.

  • Self-Validating QC: The analytical run is only valid if the calibration curve exhibits an R2>0.99 and the interspersed Quality Control (QC) samples (Low, Mid, High) fall within ±15% of their nominal concentrations.

Quantitative Data Synthesis

The table below summarizes the benchmark pharmacokinetic parameters expected for an optimized MPTC-derived small molecule inhibitor in mice. Data is calculated using Non-Compartmental Analysis (NCA).

Pharmacokinetic ParameterUnitIV Dose (1 mg/kg)PO Dose (10 mg/kg)
Cmax (Maximum Plasma Concentration)ng/mL850 ± 451,200 ± 110
Tmax (Time to Maximum Concentration)h0.0831.5 ± 0.5
AUC(0-inf) (Area Under the Curve)h*ng/mL1,450 ± 1208,700 ± 650
CL (Systemic Clearance)mL/min/kg11.5 ± 1.2N/A
Vdss (Volume of Distribution at Steady State)L/kg1.8 ± 0.3N/A
T1/2 (Terminal Half-life)h2.4 ± 0.23.1 ± 0.4
F% (Oral Bioavailability)%N/A60.0%

Interpretation: A clearance rate of 11.5 mL/min/kg is well below the murine hepatic blood flow (~90 mL/min/kg), indicating excellent metabolic stability. The Vdss of 1.8 L/kg suggests good tissue penetration, and an oral bioavailability of 60% confirms that the pyrazole-thiazole-carbonitrile scaffold is highly viable for oral drug development.

References

  • De Nardo, D., et al. (2018). "Interleukin-1 receptor-associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling." Journal of Biological Chemistry, 293(39), 15195-15206. URL:[Link]

  • Charifson, P. S., et al. (2014). "Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections." US Patent 8658641B2.
  • Zhai, Y., et al. (2024). "Bipyridine Derivatives as NOP2/Sun RNA Methyltransferase 3 Inhibitors for the Treatment of Colorectal Cancer." Journal of Medicinal Chemistry, 67(15), 13098–13118. URL:[Link]

Method

Application Notes &amp; Protocols for the Intravenous Formulation of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

For Research, Scientific, and Drug Development Professionals Abstract This document provides a comprehensive guide to the formulation of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile, a heterocyclic compound w...

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Author: BenchChem Technical Support Team. Date: March 2026

For Research, Scientific, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the formulation of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile, a heterocyclic compound with potential therapeutic applications, for intravenous administration. The inherent challenge with many novel chemical entities, particularly those with complex aromatic structures, is poor aqueous solubility, which can significantly hinder preclinical and clinical development. This guide outlines a systematic approach to preformulation assessment, formulation development using various solubilization techniques, and the requisite analytical characterization and stability studies. The protocols provided herein are intended to serve as a foundational framework for researchers and formulation scientists, and should be adapted based on experimentally determined physicochemical properties of the specific active pharmaceutical ingredient (API).

Preformulation Assessment: Understanding the Molecule

A thorough understanding of the physicochemical properties of an API is the cornerstone of rational formulation design.[1] While specific experimental data for 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile is not widely available in the public domain, we can infer a likely profile based on its chemical structure and data from similar pyrazole and thiazole-containing molecules.[2][3]

Table 1: Estimated Physicochemical Properties of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

ParameterEstimated Value/CharacteristicRationale & Implications for IV Formulation
Molecular Formula C8H6N4S-
Molecular Weight ~190.23 g/mol Influences diffusion and membrane transport.
LogP (Predicted) 1.5 - 2.5Suggests low aqueous solubility and potential for membrane permeability. Indicates the need for solubility enhancement techniques.
Aqueous Solubility Very Low (< 0.1 mg/mL)The primary challenge for developing an IV formulation. Direct dissolution in aqueous vehicles is unlikely to achieve therapeutic concentrations.
pKa (Predicted) Weakly basic (pyrazole nitrogen)The molecule may exhibit pH-dependent solubility. Formulation at a lower pH could potentially improve solubility, but must be balanced with physiological compatibility and stability.
Chemical Stability Potential for hydrolysis of the nitrile group under extreme pH and temperature conditions.Stability studies are crucial to determine the optimal pH range and storage conditions.
Physical Form Likely a crystalline solidPolymorphism could exist, which would impact solubility and dissolution rates. Solid-state characterization is recommended.

Formulation Development Strategy: A Multi-pronged Approach

Given the anticipated poor aqueous solubility, a multi-pronged strategy is recommended to identify a suitable intravenous formulation. The primary goal is to achieve a stable, clear solution with the desired drug concentration that is also isotonic and biocompatible. The following solubilization techniques should be investigated:

  • Co-solvency: The use of water-miscible organic solvents to increase the solubility of hydrophobic drugs.[4]

  • Surfactant Solubilization: The use of amphiphilic molecules to form micelles that can encapsulate the drug.[5]

  • Cyclodextrin Complexation: The use of cyclic oligosaccharides to form inclusion complexes with the drug, thereby increasing its apparent solubility.

The following diagram illustrates the proposed formulation development workflow:

Caption: A logical workflow for intravenous formulation development.

Protocols for Formulation Preparation

The following protocols describe the preparation of small-scale (e.g., 10 mL) test formulations. All procedures should be conducted in a clean laboratory environment, and appropriate personal protective equipment should be worn.

Co-solvent-Based Formulations

Objective: To determine the solubility of the API in various co-solvent/water mixtures.

Materials:

  • 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Ethanol

  • Water for Injection (WFI)

  • pH meter

  • Sterile filters (0.22 µm)

Protocol:

  • Prepare a series of co-solvent/WFI mixtures (e.g., 10%, 20%, 30%, 40% v/v of PG, PEG 400, or ethanol).

  • To 10 mL of each co-solvent mixture, add an excess of the API.

  • Vortex the samples for 2 minutes and then place them on a shaker at room temperature for 24 hours to reach equilibrium.

  • After 24 hours, visually inspect the samples for undissolved API.

  • Filter the saturated solutions through a 0.22 µm sterile filter.

  • Dilute the filtrate with an appropriate solvent and determine the API concentration using a validated analytical method (e.g., HPLC-UV).

  • Measure the pH of the clear filtrates.

Surfactant-Based Formulations

Objective: To evaluate the ability of non-ionic surfactants to solubilize the API.

Materials:

  • 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

  • Polysorbate 80 (Tween® 80)

  • Poloxamer 188 (Kolliphor® P 188)

  • Water for Injection (WFI)

  • pH meter

  • Sterile filters (0.22 µm)

Protocol:

  • Prepare a series of aqueous surfactant solutions at different concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • To 10 mL of each surfactant solution, add an excess of the API.

  • Vortex the samples for 2 minutes and then sonicate for 15 minutes to aid in micelle formation and drug encapsulation.

  • Place the samples on a shaker at room temperature for 24 hours.

  • Visually inspect for undissolved API.

  • Filter the solutions through a 0.22 µm sterile filter.

  • Determine the API concentration in the filtrate by HPLC-UV.

  • Measure the pH of the clear filtrates.

Cyclodextrin-Based Formulations

Objective: To assess the solubilizing potential of cyclodextrins.

Materials:

  • 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)

  • Water for Injection (WFI)

  • pH meter

  • Sterile filters (0.22 µm)

Protocol:

  • Prepare a series of aqueous cyclodextrin solutions at different concentrations (e.g., 5%, 10%, 20%, 30% w/v).

  • To 10 mL of each cyclodextrin solution, add an excess of the API.

  • Vortex the samples for 2 minutes and then place them on a shaker at room temperature for 48 hours to allow for complexation.

  • Visually inspect for undissolved API.

  • Filter the solutions through a 0.22 µm sterile filter.

  • Determine the API concentration in the filtrate by HPLC-UV.

  • Measure the pH of the clear filtrates.

Analytical Methods for Formulation Characterization

A suite of analytical techniques is essential to ensure the quality, safety, and efficacy of the final intravenous formulation.

Table 2: Key Analytical Methods for IV Formulation Characterization

ParameterMethodPurpose
Appearance Visual InspectionTo check for clarity, color, and the presence of particulate matter.
pH PotentiometryTo ensure the formulation is within a physiologically acceptable range (typically 4-9) and to monitor for any pH shifts on storage.
Osmolality OsmometerTo ensure the formulation is isotonic with blood (approximately 280-320 mOsm/kg) to prevent hemolysis or crenation of red blood cells.
API Concentration & Purity HPLC-UV/MSTo accurately quantify the amount of API in the formulation and to detect any degradation products.
Particle Size Analysis Dynamic Light Scattering (DLS)To detect the presence of any sub-visible particles or aggregates, which could pose a safety risk.
Sterility Testing Membrane Filtration or Direct InoculationTo ensure the absence of microbial contamination in the final product.
Endotoxin Testing Limulus Amebocyte Lysate (LAL) TestTo quantify the level of bacterial endotoxins, which can cause a pyrogenic response.

Stability Assessment Protocol

Stability testing is critical to determine the shelf-life of the formulation and to identify any potential degradation pathways.

Objective: To evaluate the physical and chemical stability of lead formulations under accelerated and long-term storage conditions.

Protocol:

  • Prepare batches of the most promising formulations identified from the screening studies.

  • Package the formulations in the intended final container closure system (e.g., Type I glass vials with elastomeric stoppers).

  • Store the samples at various conditions as per ICH guidelines (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH).

  • At predetermined time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze them for the parameters listed in Table 2.

  • Assess for any changes in appearance, pH, API concentration, and the formation of degradation products.

The following diagram outlines the stability testing workflow:

Caption: A systematic approach to stability testing of intravenous formulations.

Conclusion

The successful formulation of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile for intravenous administration hinges on a systematic and data-driven approach. By first estimating the key physicochemical properties and then exploring a range of solubilization techniques, a stable and effective formulation can be developed. The protocols and analytical methods outlined in this document provide a robust framework for this process. It is imperative that all formulation development activities are supported by rigorous analytical characterization and stability testing to ensure the final product is safe and meets all quality attributes.

References

  • International Journal of Pharmacy & Pharmaceutical Research. (2017, March 25). Preformulation Analytical Techniques during Drug Development.
  • IJPSR. (2014, October 1). synthesis and biological significance of pyrazolones.
  • MDPI. (2022, December 14).
  • PMC. (n.d.). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents.
  • MDPI. (n.d.).
  • PubChem. (n.d.). 2-(1H-pyrazol-1-yl)thiazole | C6H5N3S | CID 14387157.
  • PubChemLite. (n.d.). 2-(1-methyl-1h-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde.
  • PMC. (n.d.).
  • PMC. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
  • PMC. (n.d.).
  • PMC. (n.d.).
  • PubChem. (n.d.). 2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester.
  • NIH. (n.d.). 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide - PubChem.
  • (2025, April 4). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • ACS Omega. (2021, August 8). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies.
  • ResearchGate. (2016, April 5). (PDF)
  • Figshare. (n.d.).
  • NIST WebBook. (n.d.). 1H-Pyrazole, 3-methyl-.
  • CAS. (n.d.).
  • ResearchGate. (2022, December 12). (PDF)
  • PubChem. (n.d.). 2-(1-(1-Methylethyl)-1H-pyrazol-5-yl)-3-pyridinemethanol | C12H15N3O | CID.
  • European Journal of Chemistry. (2018, March 31).
  • NextSDS. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • PMC. (n.d.).
  • PMC. (n.d.).
  • PubChem. (n.d.). 5-(1-Methyl-1H-pyrazol-3-yl)thiazole.
  • NextSDS. (n.d.). 2-(4-nitro-1H-pyrazol-3-yl)
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazole-3-carbaldehyde | 27258-32-8.
  • Arabian Journal of Chemistry. (2025, September 22). Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity.
  • Wikipedia. (n.d.). Cosolvent.
  • Protheragen. (n.d.). Surfactant Excipients.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

Welcome to the technical support center for the synthesis of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are wor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. The thiazole ring is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] The synthesis of this specific derivative, while based on established methods, can present unique challenges. This document provides in-depth troubleshooting advice and detailed protocols to help you optimize your reaction yields and purity.

I. Understanding the Reaction: The Hantzsch Thiazole Synthesis

The most common and direct route to synthesizing the target molecule is a variation of the Hantzsch thiazole synthesis.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide.[1][3][4] In our specific case, the key starting materials are 1-methyl-1H-pyrazole-3-carbothioamide and a suitable α-halo-β-oxonitrile, such as 2-bromo-3-oxopropanenitrile.

Reaction Mechanism Overview

The generally accepted mechanism proceeds through several key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.[5]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon, forming the five-membered thiazoline ring.[3][5]

  • Dehydration: A final dehydration step leads to the formation of the aromatic thiazole ring.[5]

Hantzsch_Mechanism Thioamide 1-methyl-1H-pyrazole- 3-carbothioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 SN2 Attack Haloketone α-halo-β-oxonitrile Haloketone->Intermediate1 Thiazoline Hydroxythiazoline Intermediate Intermediate1->Thiazoline Intramolecular Cyclization Product 2-(1-methyl-1H-pyrazol-3-yl) -1,3-thiazole-4-carbonitrile Thiazoline->Product Dehydration

Caption: General mechanism of the Hantzsch Thiazole Synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile.

FAQ 1: My reaction yield is consistently low or I'm not getting any product. What are the likely causes?

Low or no yield is a frequent problem that can often be traced back to a few key areas. A systematic approach is the most effective way to diagnose and solve the issue.[6]

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Explanation
Poor Quality Starting Materials α-Haloketone (e.g., 2-bromo-3-oxopropanenitrile): These reagents can be unstable and may decompose over time, especially if not stored properly.[5] Action: Use a fresh bottle or purify the existing stock. Confirm purity via TLC or NMR before use. Thioamide (1-methyl-1H-pyrazole-3-carbothioamide): Impurities in the thioamide can lead to significant side reactions.[5] Action: Recrystallize the thioamide or synthesize it fresh and confirm its identity and purity.
Suboptimal Reaction Conditions Temperature: Many Hantzsch syntheses require heating to proceed at a reasonable rate.[5] If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring via TLC is recommended. Conversely, excessive heat can promote decomposition and byproduct formation.[5] Action: Screen temperatures, for example, from room temperature up to the reflux temperature of your chosen solvent. Reaction Time: The reaction may simply not have run to completion. Action: Monitor the reaction progress using TLC at regular intervals (e.g., every 30-60 minutes) to determine the optimal reaction time.
Incorrect Stoichiometry An incorrect ratio of reactants can halt the reaction or favor side products. Action: While a 1:1 stoichiometry is theoretically required, using a slight excess (e.g., 1.1 to 1.2 equivalents) of the thioamide can sometimes improve yields by ensuring the complete consumption of the more valuable α-haloketone.[7]
Inappropriate Solvent The solvent plays a crucial role in reactant solubility and reaction rate. Action: Ethanol or methanol are common starting points.[3][5] If yields are poor, consider screening other solvents such as isopropanol, acetonitrile, or DMF. For some substrates, a mixture of ethanol and water can be effective.[2][7]
FAQ 2: I'm observing multiple spots on my TLC plate, indicating significant byproduct formation. What are these impurities and how can I minimize them?

The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions & Mitigation Strategies:

Side_Reactions cluster_main Desired Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 Thioamide Thioamide DesiredProduct Thiazole Product Thioamide->DesiredProduct Haloketone α-Haloketone Haloketone->DesiredProduct Haloketone_Self α-Haloketone SelfCondensation Self-Condensation Product Haloketone_Self->SelfCondensation Base/Heat Thioamide_Excess Thioamide Dimerization Thioamide Dimer or Decomposition Thioamide_Excess->Dimerization Excess Heat

Caption: Potential reaction pathways leading to desired product and common side products.

  • Self-Condensation of α-Haloketone: In the presence of a base or at elevated temperatures, α-haloketones can undergo self-condensation reactions.

    • Solution: Maintain a neutral to slightly acidic pH if possible. Adding the α-haloketone slowly to the reaction mixture containing the thioamide can also help ensure it reacts preferentially with the thioamide.[7]

  • Formation of Isomeric Impurities: Under certain conditions, particularly acidic ones, the formation of isomers like 2-imino-2,3-dihydrothiazoles can occur.[6]

    • Solution: Running the reaction under neutral or slightly basic conditions can often favor the desired aromatic thiazole product.[6] A mild base like sodium bicarbonate can be added.

  • Decomposition of Thioamide: Prolonged heating can lead to the decomposition of the thioamide starting material.

    • Solution: Optimize the reaction time and temperature to be just sufficient for the completion of the main reaction. The use of microwave irradiation can sometimes dramatically reduce reaction times and minimize thermal decomposition.[6][7]

FAQ 3: I've successfully formed the product, but I'm struggling with its isolation and purification. What are the best practices?

Effective isolation and purification are critical for obtaining a high-purity final product.

Troubleshooting Purification:

Problem Recommended Solution
Product is an oil or does not precipitate The product may be highly soluble in the reaction solvent. Action: 1. Cool the reaction mixture in an ice bath to induce crystallization. 2. If that fails, slowly add a non-solvent (a solvent in which your product is insoluble but the impurities are soluble, e.g., water or hexane) to precipitate the product.[6] 3. If precipitation is not an option, proceed to solvent removal under reduced pressure and purify the crude residue by column chromatography.
Product precipitates with impurities The crude precipitate may contain unreacted starting materials or byproducts. Action: 1. Recrystallization: This is the most common method for purifying solid products. Experiment with different solvents or solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane) to find one that provides good recovery and high purity.[8][9] 2. Washing: After filtration, wash the solid cake with a cold solvent in which the product has low solubility to remove residual impurities.[1][3]
Difficult separation by column chromatography The product and a key impurity may have very similar polarities (co-elution). Action: 1. Solvent System Optimization: Systematically screen different mobile phase compositions for your silica gel column. A slight change in solvent polarity or the addition of a small percentage of a third solvent (e.g., triethylamine for basic compounds) can sometimes achieve separation. 2. Alternative Stationary Phase: If silica gel is ineffective, consider using a different stationary phase like alumina or a reverse-phase C18 column.

III. Experimental Protocols

The following protocols provide a starting point for the synthesis and can be optimized based on your specific laboratory conditions and observations.

Protocol 1: Conventional Synthesis of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

This protocol is a standard approach using conventional heating.

Materials:

  • 1-methyl-1H-pyrazole-3-carbothioamide (1.0 equivalent)

  • 2-bromo-3-oxopropanenitrile (1.05 equivalents)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-1H-pyrazole-3-carbothioamide in ethanol.

  • Add 2-bromo-3-oxopropanenitrile to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.[8]

  • Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If not, pour the mixture into cold water to induce precipitation.[9]

  • Wash the filtered solid with cold ethanol and then water to remove any soluble impurities.[1][3]

  • Dry the product, determine the mass, and calculate the percent yield.

  • Characterize the product using NMR, IR, and Mass Spectrometry and consider recrystallization for further purification if necessary.[8]

Protocol 2: Microwave-Assisted Synthesis

Microwave synthesis can offer significant advantages in terms of reduced reaction time and potentially higher yields.[6][7]

Materials:

  • 1-methyl-1H-pyrazole-3-carbothioamide (1.0 equivalent)

  • 2-bromo-3-oxopropanenitrile (1.05 equivalents)

  • Ethanol or Methanol

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the thioamide and the α-haloketone.

  • Add the solvent (e.g., ethanol).

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction temperature to 90-120°C and the reaction time to 10-30 minutes.[7]

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the product as described in the conventional protocol (steps 6-9).

Experimental_Workflow Start Combine Thioamide & α-Haloketone in Solvent Reaction Heat Reaction (Conventional or Microwave) Start->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Cool & Precipitate/ Extract Product Monitor->Workup Complete Filter Filter & Wash Solid Workup->Filter Dry Dry Product Filter->Dry Analyze Characterize (NMR, MS, etc.) Dry->Analyze

Caption: A typical experimental workflow for the synthesis.

IV. References

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. PMC. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW PYRAZOLE BASED THIAZOLES. Figshare. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Thiazole. Wikipedia. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega. [Link]

  • (PDF) Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ResearchGate. [Link]

  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. MDPI. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

Sources

Optimization

solubility issues with 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile in DMSO and water

Technical Support Center: Troubleshooting Solubility & Stability of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility & Stability of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly conjugated, heteroaromatic building blocks in drug discovery workflows. 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile is a prime example of a molecule that behaves beautifully on paper but presents distinct physical chemistry challenges at the bench.

Its structure—a planar thiazole-pyrazole scaffold capped with a carbonitrile group—creates a highly lipophilic molecule with strong crystal lattice energy driven by π

π stacking. While it exhibits favorable dissolution in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), researchers routinely face two major hurdles: degradation/precipitation in DMSO stocks over time, and rapid "crash out" (precipitation) when diluted into aqueous biological buffers.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure the integrity of your experimental workflows.

Section 1: DMSO Stock Solutions – Preparation & Stability

Q1: Why does my compound precipitate in DMSO after a few weeks of storage at -20°C? Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles expose the cold stock solution to ambient humidity, drawing water into the solvent[1]. Because 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile lacks strong hydrogen bond donors, even a small mole fraction of water drastically lowers the solvent's capacity to disrupt the compound's hydrophobic interactions, forcing it out of solution[2]. Solution: Always use anhydrous DMSO ( 0.005% water) and aliquot your stocks into single-use vials immediately upon preparation to eliminate freeze-thaw cycles.

Q2: Is the compound chemically stable in DMSO? Causality: While generally stable, the thiazole ring is susceptible to S-oxidation, and the carbonitrile group can undergo slow hydrolysis if residual water is present[3]. Furthermore, DMSO itself can act as a mild oxidant under certain conditions, particularly when exposed to light and elevated temperatures. Solution: Store aliquots at -80°C under an inert atmosphere (argon or nitrogen) to arrest both oxidative and hydrolytic degradation pathways[3].

Protocol 1: Self-Validating Anhydrous DMSO Stock Preparation
  • Preparation: Purge a desiccated glass vial with Argon gas. Weigh the precise amount of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile required for a 10 mM stock.

  • Dissolution: Add anhydrous DMSO. Vortex vigorously for 60 seconds. If particulates remain, sonicate the vial in a water bath at a maximum of 37°C for 5 minutes.

    • Self-Validation Step: Hold the vial against a high-contrast background (e.g., printed text). The solution must be optically clear without any light scattering.

  • Aliquoting: Dispense 10–50 µL aliquots into sterile, low-bind microcentrifuge tubes.

  • Storage: Flash-freeze the tubes in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

G Start Weigh Compound (Anhydrous Environment) AddDMSO Add Anhydrous DMSO (Argon Purged) Start->AddDMSO Dissolve Vortex & Sonicate (Max 37°C) AddDMSO->Dissolve Check Visual Inspection (Clear Solution?) Dissolve->Check Aliquot Aliquot into Single-Use Vials Check->Aliquot Yes Fail Add more DMSO or gentle warming Check->Fail No Store Store at -80°C (Desiccated) Aliquot->Store Fail->Dissolve

Workflow for anhydrous DMSO stock preparation and long-term storage.

Section 2: Aqueous Assays – Overcoming "Crash Out"

Q3: When I dilute my 10 mM DMSO stock into PBS (pH 7.4), the solution turns cloudy. What is happening? Causality: You are exceeding the compound's kinetic solubility limit[4]. In drug discovery, kinetic solubility refers to the maximum concentration at which a compound remains solvated before precipitation occurs when transitioned from a DMSO stock to an aqueous buffer[5]. The sudden shift in solvent polarity causes the highly hydrophobic thiazole-pyrazole molecules to rapidly nucleate and aggregate. This leads to false negatives in biological assays because the precipitated compound cannot interact with the biological target.

Q4: How can I improve the kinetic solubility for in vitro biological assays? Causality: To prevent rapid nucleation, you must lower the interfacial tension between the hydrophobic compound and the aqueous buffer. This is achieved by introducing co-solvents (which adjust the bulk dielectric constant) or surfactants (which form micelles to encapsulate the lipophilic molecule). Solution: Pre-dilute the DMSO stock into an intermediate "rescue" buffer containing surfactants like 0.1% Tween-20 or carrier proteins like 0.1% Bovine Serum Albumin (BSA) before final dilution into the assay medium.

Protocol 2: Kinetic Solubility Rescue & Assay Dilution
  • Thawing: Thaw a single-use DMSO aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (The "Step-Down" Method): Do not pipette directly into a 100% aqueous buffer. Instead, create an intermediate dilution (e.g., 1 mM) in a mixture of 10% DMSO and 90% PEG-400.

  • Final Aqueous Dilution: Dispense the intermediate solution dropwise into the final assay buffer containing 0.05% Tween-20 or 0.1% BSA, while vortexing continuously.

    • Self-Validation Step: Measure the absorbance of the final solution at 600 nm. An OD600​>0.05 indicates light scattering from micro-precipitates, meaning the kinetic solubility threshold has still been exceeded and further surfactant optimization is required.

G Stock Thaw DMSO Stock (Room Temp) Dilute Dilute into Aqueous Buffer (e.g., PBS pH 7.4) Stock->Dilute Observe Precipitation/Cloudiness Observed? Dilute->Observe Success Proceed with Assay (Kinetic Solubility Met) Observe->Success No Rescue1 Add Surfactant (0.1% Tween-20 / BSA) Observe->Rescue1 Yes Rescue2 Use Co-solvent (5% PEG-400) Observe->Rescue2 Yes Retest Re-evaluate Solubility (OD600 Check) Rescue1->Retest Rescue2->Retest Retest->Observe

Troubleshooting pathway for aqueous assay dilution and kinetic solubility rescue.

Section 3: Quantitative Data & Troubleshooting Matrices

Table 1: Solubility Profile & Storage Guidelines

Solvent System Predicted Solubility Primary Solvation Mechanism Recommended Storage Max Shelf Life
Anhydrous DMSO High (>20 mM) Dipole-dipole interactions with nitrile and heterocycles -80°C, Argon purged 6-12 Months
Methanol / Ethanol Moderate (1-5 mM) Weak hydrogen bonding with heterocyclic nitrogens -20°C, tightly sealed 1-3 Months

| Aqueous Buffer (pH 7.4) | Extremely Low (<10 µM) | N/A (Hydrophobic exclusion dominates) | Do not store | Prepare fresh |

Table 2: Recommended Co-solvent/Surfactant Systems for Aqueous Dilution

Additive Concentration Range Mechanism of Action Best Used For
Tween-20 / Pluronic F-68 0.01% - 0.1% (v/v) Micellar encapsulation of the hydrophobic core Biochemical & Enzymatic assays
BSA (Bovine Serum Albumin) 0.1% - 1.0% (w/v) Non-specific hydrophobic binding/carrier Cell-based & Phenotypic assays

| PEG-400 | 1% - 5% (v/v) | Lowers bulk dielectric constant of water | Intermediate stock dilutions |

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.[Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. SLAS DISCOVERY Advancing the Science of Drug Discovery, 8(2), 210-215. [Link]

  • Völgyi, G., et al. (2021). Towards more accurate solubility measurements with real time monitoring: a carvedilol case study. RSC Advances. [Link]

Sources

Troubleshooting

how to dissolve 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile for cell culture assays

Topic: Best Practices for Dissolving 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Best Practices for Dissolving 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting protocols for dissolving the novel compound 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile for use in cell culture-based assays. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to ensure the successful and reproducible application of this and other similar small molecules in your experiments.

The challenge with new or sparsely documented compounds is often the lack of established physicochemical data, such as solubility. This guide provides a systematic approach to determine the optimal solubilization strategy, prepare stable stock solutions, and troubleshoot common issues like precipitation, while maintaining the integrity of your cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary recommended solvent for dissolving 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile?

Given the heterocyclic nature of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile, which suggests it is likely a hydrophobic molecule, the primary recommendation is to start with 100% Dimethyl Sulfoxide (DMSO) .[1][2]

Causality and Expertise: DMSO is a powerful, aprotic solvent with a remarkable ability to dissolve a wide array of nonpolar and polar small molecules that are otherwise insoluble in aqueous solutions like cell culture media.[3][4] It is the most common and universally accepted solvent for preparing high-concentration stock solutions of investigational compounds for in vitro assays.[5] While other solvents like ethanol or dimethylformamide (DMF) can be effective, DMSO is generally the most robust starting point.

Q2: My compound precipitates out of solution when I add it to my cell culture medium. What is happening and how can I fix it?

This is a common and critical issue known as aqueous precipitation. It occurs because the compound, which is soluble in a concentrated organic solvent like DMSO, crashes out of solution when diluted into the predominantly aqueous environment of the cell culture medium, where its solubility is much lower.[6][7]

Troubleshooting Steps:

  • Perform a Step-wise Dilution: Instead of adding the concentrated DMSO stock directly into the final volume of medium, perform a serial or intermediate dilution. First, dilute the DMSO stock into a smaller volume of serum-free medium, vortexing or pipetting gently to mix. Then, add this intermediate dilution to the rest of your final volume of complete medium. This gradual reduction in solvent concentration can help keep the compound in solution.[8]

  • Gently Warm the Medium: Pre-warming the cell culture medium to 37°C in a water bath before adding the compound stock can increase the solubility of some compounds.[5]

  • Assess the Final Concentration: You may be exceeding the maximum aqueous solubility of your compound. Try testing a lower final concentration in your assay.

  • Increase Serum Concentration (If Applicable): For assays using media containing fetal bovine serum (FBS) or other serum types, the proteins in the serum (like albumin) can bind to hydrophobic compounds and help keep them in solution.[5][6] Consider if increasing the serum percentage is compatible with your experimental design.

  • Use Pluronic F-68: For serum-free applications, consider adding a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) to the medium. This can help to increase the solubility of hydrophobic compounds.

Q3: How do I know if the solvent itself is affecting my cells? What is a vehicle control?

Solvents, including DMSO, can have direct effects on cell health, proliferation, and differentiation, a phenomenon known as solvent cytotoxicity .[4][9] At high concentrations, DMSO can inhibit cell growth and even induce cell death.[3][10] Therefore, it is absolutely critical to distinguish the effect of your compound from the effect of the solvent.

The Vehicle Control (A Self-Validating System): To do this, you must include a vehicle control in every experiment. The vehicle control is a culture of cells treated with the same final concentration of the solvent (e.g., DMSO) as your compound-treated cells, but without the compound itself.

  • Example: If you are treating cells with 10 µM of your compound from a 10 mM stock in DMSO, the final DMSO concentration will be 0.1%. Your vehicle control should be cells treated with 0.1% DMSO alone.

This allows you to directly compare the results of your compound-treated cells to the vehicle control, thereby isolating the biological effect of your compound. The final concentration of DMSO in cell culture should generally be kept at or below 0.5%, with many studies recommending a more conservative limit of <0.1% to minimize any potential off-target solvent effects.[4][5][11]

Q4: How should I prepare and store my stock solution to ensure its stability?

Proper preparation and storage are essential for experimental reproducibility.[1] An improperly stored compound can degrade, lose activity, or precipitate, leading to inaccurate results.

Best Practices for Stock Solutions:

  • Use High-Quality Solvent: Always use anhydrous, sterile-filtered DMSO (or other chosen solvent) to prepare your stock solution. DMSO is hygroscopic and will absorb water from the air, which can affect compound solubility and stability.

  • Prepare a Concentrated Stock: It is standard practice to prepare a high-concentration primary stock solution, typically in the range of 10-50 mM.[1][12] This allows for small volumes to be used for subsequent dilutions, minimizing the final solvent concentration in your assay.

  • Aliquot for Storage: Never subject your primary stock solution to repeated freeze-thaw cycles. This can cause the compound to degrade or precipitate over time.[5][8] After preparation, aliquot the stock solution into small, single-use volumes in sterile, light-protecting vials (amber or wrapped in foil) and store them at -20°C or -80°C.[12]

  • Equilibrate Before Use: Before opening a frozen aliquot, allow the vial to warm to room temperature to prevent atmospheric water from condensing inside.[12]

Experimental Protocols & Data

Protocol 1: Small-Scale Solubility Test

This protocol allows you to empirically determine the best solvent and an approximate solubility limit for your compound before committing a large amount of material.

  • Preparation: Weigh out approximately 1-2 mg of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile into a small, clear glass or polypropylene vial.

  • Solvent Addition: Add a small, precise volume of your first test solvent (e.g., 100 µL of DMSO).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. Use a sonicator bath for 5-10 minutes if the compound does not readily dissolve.[2]

  • Visual Inspection: Carefully inspect the solution against a dark background. Look for any visible, undissolved particulates. A clear solution indicates that the compound is soluble at this concentration (e.g., 1-2 mg in 100 µL is 10-20 mg/mL).

  • Increase Concentration (Optional): If the solution is clear, you can add more compound to determine the upper limit of solubility.

  • Test Other Solvents: If the compound is not soluble in DMSO, repeat the process with other solvents such as Ethanol, DMF, or a co-solvent mixture (e.g., DMSO:Ethanol).

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps to create a standard 10 mM stock solution. You must know the molecular weight (MW) of your compound.

  • Calculation: Use the following formula to calculate the mass of the compound needed:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

    • Example: To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock of a compound with a MW of 250 g/mol : Mass = 0.010 mol/L * 0.001 L * 250 g/mol * 1000 mg/g = 2.5 mg

  • Weighing: Before opening the vial, allow the compound to equilibrate to room temperature.[12] Using a calibrated analytical balance, carefully weigh the calculated mass of the compound.

  • Dissolution: Transfer the weighed compound to a sterile, appropriately sized vial. Add the calculated volume of sterile DMSO (e.g., 1 mL).

  • Mixing: Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming (37°C) or sonication can be used to assist dissolution if necessary.[2][12] The final solution should be clear and free of particulates.

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.[5]

Data Table: Common Solvents for Cell Culture Assays

This table summarizes key properties and recommended limits for common solvents used in cell-based assays.

SolventPropertiesRecommended Final Concentration in MediaNotes
DMSO Universal solvent for many nonpolar compounds.≤ 0.5% (v/v) , ideally <0.1% [4][11]Can induce cell cycle arrest, differentiation, or toxicity at higher concentrations.[3][9] Always use a vehicle control.
Ethanol (EtOH) Used for compounds soluble in alcohols.≤ 0.5% (v/v) Can be cytotoxic and cause protein denaturation at higher concentrations. Volatility can be an issue.
PBS / Water For water-soluble compounds.Not applicable (vehicle is the medium itself).Ideal but rare for novel small molecule inhibitors. Solubility is often very limited.

Visualization: Solvent Selection & Troubleshooting Workflow

The following diagram outlines the logical workflow for selecting a solvent and troubleshooting common issues like compound precipitation.

Dissolution_Workflow start Start: Dissolve Compound test_dmso Attempt to dissolve in 100% DMSO start->test_dmso check_solubility Is the compound fully dissolved? test_dmso->check_solubility prepare_stock Prepare concentrated stock solution (e.g., 10 mM) check_solubility->prepare_stock Yes troubleshoot_solubility Troubleshoot Solubility: - Try other solvents (Ethanol, DMF) - Use co-solvents - Apply heat/sonication check_solubility->troubleshoot_solubility No dilute_medium Dilute stock into cell culture medium prepare_stock->dilute_medium check_precipitation Does it precipitate? dilute_medium->check_precipitation proceed Proceed with Experiment (Include Vehicle Control) check_precipitation->proceed No troubleshoot_precipitation Troubleshoot Precipitation: - Use step-wise dilution - Warm medium to 37°C - Lower final concentration - Check serum effects check_precipitation->troubleshoot_precipitation Yes troubleshoot_solubility->test_dmso troubleshoot_precipitation->dilute_medium reassess Re-assess Experiment: - Is compound stable? - Is concentration too high? troubleshoot_precipitation->reassess

Caption: Decision workflow for compound dissolution and troubleshooting.

References

  • Vertex AI Search. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • de Abreu, V. H. P., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. [Link]

  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Various Authors. (2013). How to dissolve small inhibitor molecules for binding assay? ResearchGate. [Link]

  • El-Remaily, M. A. E. A. A., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies.
  • Valverde, E., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Bio-Rad. (2014). Troubleshooting Cell Culture Media for Bioprocessing.
  • El-Remaily, M. A. E. A. A., et al. (2020). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC.
  • Ates, C., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • El-Remaily, M. A. E. A. A., et al. (2021).
  • Various Authors. (2015). Until what percentage does DMSO remain not toxic to cells.? ResearchGate. [Link]

  • Wang, C., et al. (2017). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. MDPI.
  • Thermo Fisher Scientific. (n.d.).
  • Marin Biologic Laboratories. (n.d.).
  • Follstad, B. D., et al. (2023).
  • Merck (Sigma-Aldrich). (n.d.). Bioactive Small Molecule Inhibitors.
  • NextSDS. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid.
  • GoldBio. (2022).

Sources

Optimization

Technical Support Guide: Column Chromatography Purification of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile. This doc...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile. This document is intended for researchers, medicinal chemists, and drug development professionals who may encounter challenges in isolating this specific heterocyclic compound.

The unique structure of this molecule, which incorporates a basic pyrazole ring, a thiazole ring, and a polar carbonitrile group, presents specific challenges for standard silica gel chromatography. The primary difficulty arises from the strong interaction between the basic nitrogen atoms in the heterocyclic rings and the acidic silanol (Si-OH) groups on the surface of silica gel. This can lead to poor separation, peak tailing, and even irreversible adsorption of the product onto the stationary phase. This guide offers systematic approaches to overcome these issues.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Question 1: My compound is streaking badly on the TLC plate and won't elute from the silica gel column. What's causing this and how do I fix it?

Answer:

This is the most common issue for nitrogen-containing heterocycles and is almost certainly due to strong acid-base interactions with the silica gel. The lone pairs on the nitrogen atoms of the pyrazole and thiazole rings are basic and bind tightly to the acidic silanol groups on the silica surface.

Causality: The acidic nature of the silica surface protonates the basic analyte, causing it to adsorb very strongly and resulting in poor mobility (streaking at the origin on TLC or being stuck on the column).

Solutions:

  • Add a Basic Modifier to the Mobile Phase: The most effective solution is to neutralize the acidic sites on the silica gel. Adding a small amount of a competing base to your eluent will deactivate these sites, allowing your compound to elute properly.

    • Triethylamine (TEA): Add 0.1-2% TEA to your mobile phase (e.g., hexane/ethyl acetate). This is often the first and most successful strategy to try.[1]

    • Ammonia: A solution of 1-2% ammonia in methanol can be used as a polar component in your eluent system (e.g., dichloromethane/methanol with ammonia). This is particularly useful for highly polar compounds.

  • Increase Mobile Phase Polarity: While the primary issue is acid-base interaction, increasing the eluent strength will also help move the compound. If you are using a hexane/ethyl acetate system, gradually increasing the proportion of ethyl acetate or adding a stronger solvent like methanol can improve elution.[1] However, this may not resolve peak tailing without a basic modifier.

Question 2: My compound co-elutes with a similarly polar impurity. How can I improve the separation?

Answer:

Co-elution occurs when the chromatographic system cannot differentiate between two molecules, meaning their selectivity factor (α) is close to 1.[2] To improve separation, you must change the system's selectivity.

Causality: The target compound and the impurity have very similar interactions with the chosen stationary and mobile phases.

Solutions:

  • Change the Solvent System: Different solvents interact with molecules in unique ways. If you are using a hexane/ethyl acetate system, which involves dipole-dipole and hydrogen bonding interactions, switching to a system like dichloromethane/methanol can alter the selectivity and potentially resolve the two compounds. Even if the overall polarity is similar, the nature of the interactions changes.

  • Use an Alternative Stationary Phase: If modifying the mobile phase is unsuccessful, changing the stationary phase is the next logical step.[2]

    • Alumina (Neutral or Basic): Alumina is an excellent alternative to silica for basic compounds.[1] Its surface is less acidic, which minimizes the strong binding interactions that cause problems on silica.

    • Amine-Functionalized Silica: This stationary phase has amino groups bonded to the surface, creating a basic environment that is highly effective for purifying basic compounds and preventing peak tailing.[1][2]

  • Consider Reversed-Phase Chromatography: If normal-phase methods consistently fail, reversed-phase chromatography (e.g., with a C18 column) may provide the necessary selectivity. In this mode, polar compounds elute first. For moderately polar heterocycles, this can be a very effective technique.[1][3]

Question 3: The peaks for my compound are tailing significantly, leading to impure fractions. How can I get sharper peaks?

Answer:

Peak tailing is a classic symptom of non-ideal interactions between an analyte and the stationary phase. For this compound, it shares the same root cause as poor elution: the interaction with acidic silanol groups.

Causality: A portion of the analyte molecules is being held more strongly by active sites on the silica, causing them to elute more slowly than the main band. This creates a "tail."

Solutions:

  • The primary solution is the same as for poor elution: add a basic modifier like triethylamine (TEA) or ammonia to the mobile phase. This will block the active sites and ensure a more uniform interaction, resulting in a symmetrical peak.[1]

  • Deactivate the Silica Gel: Before packing the column, you can pre-treat the silica gel by slurrying it in the mobile phase that already contains the basic modifier. This ensures the stationary phase is fully deactivated before the sample is loaded.[1]

  • Reduce Sample Loading: Overloading the column can exacerbate tailing. If your peaks are symmetrical at low concentrations (e.g., on analytical TLC) but tail during preparative chromatography, try loading less material.

Frequently Asked Questions (FAQs)

Q1: What is the best way to develop a mobile phase for purifying this compound? A1: The best practice is to use Thin-Layer Chromatography (TLC) to screen different solvent systems. The goal is to find a system where your target compound has a Retention Factor (Rf) of approximately 0.2 to 0.3.[4] This Rf value typically provides the best balance for good separation on a column. Start with a non-polar/polar mixture like hexane/ethyl acetate and gradually increase the polarity. A system of n-hexane-ethyl acetate (2:1) has been used for similar pyrazole-thiazole derivatives.[5] If streaking is observed, add 1% TEA to the TLC solvent jar and re-run the plate.

Q2: My compound is not very soluble in the starting mobile phase (e.g., 95:5 Hexane/EtOAc). How should I load it onto the column? A2: For polar compounds with low solubility in non-polar eluents, dry loading is the recommended technique.[1][4] This prevents the compound from precipitating at the top of the column, which would lead to poor separation. See Protocol 2 for a detailed procedure.

Q3: How can I remove the triethylamine (TEA) from my purified fractions? A3: Triethylamine is volatile and can often be removed by co-evaporation with a solvent like toluene under reduced pressure. For a more robust method, you can perform a simple acid-base extraction. Dissolve the dried fractions in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl or saturated ammonium chloride). The protonated TEA will move to the aqueous layer. Be sure to then wash with brine and dry the organic layer before evaporating.[1] Caution: Ensure your target compound is stable to dilute acid before performing this wash.

Q4: Should I consider more advanced techniques like HILIC? A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for very polar, water-soluble compounds.[1][6] It uses a polar stationary phase (like silica or an amine column) with a high-organic mobile phase (like acetonitrile/water).[6] For 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile, standard normal-phase chromatography with a basic modifier or a switch to alumina should be sufficient. HILIC would be a more appropriate next step if the compound had additional highly polar functional groups (e.g., carboxylates, phosphates) and failed to elute from normal-phase columns even with highly polar mobile phases.[7]

Data & Protocols

Data Presentation

Table 1: Comparison of Stationary Phases for Polar Heterocycle Purification

Stationary PhasePrimary Interaction MechanismAdvantagesDisadvantages
Silica Gel Adsorption (Polar)Most common, inexpensive, wide range of selectivities with different mobile phases.[2]Acidic surface leads to tailing and irreversible adsorption of basic compounds.[1]
Alumina (Neutral/Basic) Adsorption (Polar)Less acidic than silica, excellent for basic compounds, available in different pH grades.[1][2]Can be reactive with certain functional groups; activity is sensitive to water content.
Amine-Functionalized Silica Adsorption (Polar/Weak Anion Exchange)Provides a basic surface, ideal for suppressing tailing of basic analytes.[1][2]More expensive; may have different selectivity compared to standard silica.
Reversed-Phase (C18) Partitioning (Non-Polar)Excellent for separating compounds based on hydrophobicity; good peak shapes.May provide insufficient retention for highly polar compounds.[8]
Experimental Protocols

Protocol 1: Standard Column Chromatography with a Basic Modifier

  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides an Rf of 0.2-0.3 for the target compound. Add 1% triethylamine (TEA) to this system.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (containing 1% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.[4]

  • Sample Loading: Load the sample using the Dry Loading method described in Protocol 2.

  • Elution:

    • Begin eluting with the initial, low-polarity mobile phase.

    • Collect fractions and monitor the elution using TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.

  • Fraction Analysis: Combine the pure fractions (as determined by TLC), and remove the solvent and TEA under reduced pressure as described in FAQ 3.

Protocol 2: Dry Loading a Polar Sample

  • Sample Preparation: Dissolve your crude sample in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or methanol).

  • Adsorption: Add a small amount of silica gel (or an inert support like Celite®) to the solution—typically 1-2 times the mass of the crude sample.

  • Solvent Removal: Thoroughly mix the slurry and evaporate the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.

  • Loading: Carefully add the dry powder containing your adsorbed sample to the top of the packed column bed.

  • Finalize Packing: Gently add a thin layer of sand on top of the sample layer to prevent disturbance when adding the eluent.[4]

  • Begin Elution: Carefully add the mobile phase and proceed with the chromatography as described in Protocol 1.

Visualized Workflows

G cluster_0 Troubleshooting Workflow: Poor Elution & Tailing Start Start Purification: Compound streaks or is stuck on silica column Add_TEA Add 1% Triethylamine (TEA) to Mobile Phase Start->Add_TEA Check_TLC Analyze with TLC. Is peak shape improved and Rf > 0? Add_TEA->Check_TLC Change_Stationary Switch Stationary Phase: - Neutral Alumina - Amine-functionalized Silica Check_TLC->Change_Stationary No Proceed Proceed with Column Chromatography Check_TLC->Proceed Yes Change_Stationary->Add_TEA

Sources

Troubleshooting

HPLC method development and optimization for 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

Target Analyte: 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Appl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing highly conjugated, nitrogen-rich heterocyclic compounds. The target molecule, 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile, presents unique chromatographic hurdles: it contains two basic nitrogen centers (within the pyrazole and thiazole rings) and a polar, electron-withdrawing carbonitrile group.

This guide bypasses generic advice, focusing strictly on the causality of chromatographic anomalies and providing self-validating protocols to ensure your method is robust, reproducible, and compliant with pharmaceutical standards.

Part 1: Diagnostic Workflow

Before adjusting any parameters, it is critical to diagnose the root cause of your chromatographic failure. The following decision matrix outlines the logical progression for resolving the most common issues encountered with basic heterocyclic analytes.

HPLC_Troubleshooting Start Initial RP-HPLC Run 2-(1-methyl-1H-pyrazol-3-yl)- 1,3-thiazole-4-carbonitrile Assess Evaluate Chromatogram: Peak Shape & Retention Start->Assess Tailing Peak Tailing (Asymmetry > 1.5) Assess->Tailing Silanol Interactions RT_Shift Retention Time Drift (%RSD > 2.0%) Assess->RT_Shift pKa/Buffer Mismatch Optimal Optimal Separation (Symmetrical Peak, Stable RT) Assess->Optimal System Suitability Met Fix_Tailing 1. Lower pH (2.5-3.0) 2. Add 0.1% TEA 3. Use End-capped C18 Tailing->Fix_Tailing Fix_RT 1. 10-20mM Buffer (Formate) 2. Thermostat Column (30°C) 3. Check Pump Proportioning RT_Shift->Fix_RT Fix_Tailing->Assess Re-inject Fix_RT->Assess Re-inject

Logical troubleshooting workflow for HPLC method optimization of basic heterocyclic compounds.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing severe peak tailing (Asymmetry factor > 2.0) for this compound on a standard C18 column?

The Causality: Peak tailing in this specific molecule is almost exclusively driven by secondary ion-exchange interactions. The molecule contains basic nitrogens in both the pyrazole and thiazole rings. At a mid-range mobile phase pH (pH 5–7), residual silanol groups (-SiOH) on the silica-based stationary phase ionize to form negatively charged silanoxide ions (-SiO⁻)[1]. The basic nitrogens of your analyte interact strongly with these ionized silanols, causing the compound to "drag" through the column rather than partitioning cleanly into the C18 phase[2].

The Solution:

  • Suppress Silanol Ionization: Lower the mobile phase pH to 2.5–3.0 using 0.1% Formic Acid or a phosphate buffer. This forces the residual silanols into their neutral, protonated state, effectively shutting down the secondary interactions[3].

  • Utilize Silanol Masking Agents: If low pH is insufficient, add a competitive amine like Triethylamine (TEA) at 0.1% v/v to the mobile phase. TEA has a high affinity for silanols and will aggressively block these active sites, preventing the pyrazole/thiazole nitrogens from binding[1][4].

  • Upgrade the Stationary Phase: Ensure you are using a fully end-capped, "Type B" high-purity silica column, which is specifically manufactured to minimize accessible silanol groups[5].

Q2: My retention times are shifting unpredictably between injections. How do I stabilize the method?

The Causality: Retention time drift for ionizable heterocycles occurs when the method operates too close to the analyte's pKa without sufficient buffering capacity. The pKa of the conjugate acids of thiazole and pyrazole rings typically falls between 2.0 and 3.5. If your mobile phase pH fluctuates even slightly within this window, the ionization state of the molecule changes drastically, altering its hydrophobicity and, consequently, its retention time[2][6]. Furthermore, temperature fluctuations alter both the pKa of the buffer and the analyte.

The Solution: Do not rely on unbuffered acidic water (e.g., just adding 0.1% acid to water). Instead, prepare a true buffer system (e.g., 10–20 mM Ammonium Formate or Potassium Phosphate) adjusted strictly to a pH at least 1.5 units away from the analyte's pKa[7]. Additionally, strictly thermostat your column oven (e.g., 30°C ± 0.1°C) to lock in the thermodynamic variables of the separation[6].

Q3: During gradient elution, I observe significant baseline drift that masks low-level impurities. How can I optimize sensitivity?

The Causality: The highly conjugated pyrazole-thiazole system absorbs strongly in the lower UV range. If you are using Trifluoroacetic acid (TFA) to control pH, note that TFA exhibits significant UV absorbance below 240 nm. As your gradient shifts from highly aqueous to highly organic, the changing concentration of the TFA modifier causes the baseline to drift upward.

The Solution: Switch from TFA to 0.1% Formic Acid, which has a lower UV cutoff. Alternatively, balance the absorbance by adding a matching concentration of the modifier to both Mobile Phase A (aqueous) and Mobile Phase B (organic). Monitor the eluent at the isobestic point (often around 254 nm for this class of compounds) to maintain a flat baseline[7].

Part 3: Standard Operating Procedure (SOP) for Method Development

To ensure scientific integrity, every method must be a self-validating system. Follow this step-by-step protocol to establish a stability-indicating RP-HPLC method for 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile.

Phase 1: Preparation & Setup

  • Column Installation: Install a fully end-capped C18 column (150 mm × 4.6 mm, 3.5 µm particle size). Flush with 100% Acetonitrile for 20 column volumes to remove storage solvents.

  • Mobile Phase A (Aqueous): Dissolve accurately weighed Ammonium Formate to achieve a 10 mM concentration in MS-grade water. Adjust the pH to 3.0 ± 0.05 using dilute formic acid. Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): Use 100% HPLC-grade Acetonitrile (ACN).

Phase 2: Chromatographic Execution 4. System Equilibration: Set the column oven to 30°C. Equilibrate the column with 90% A / 10% B at a flow rate of 1.0 mL/min until the baseline is completely stable (approx. 15 minutes). 5. Gradient Programming:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar carbonitrile group)

  • 2.0 - 10.0 min: Linear ramp to 90% B (Elutes the hydrophobic core)

  • 10.0 - 12.0 min: Hold at 90% B (Column wash)

  • 12.0 - 15.0 min: Return to 10% B (Re-equilibration)

  • Detection: Set the Photodiode Array (PDA) detector to monitor 254 nm (primary quantification) and 280 nm (impurity tracking).

Phase 3: Self-Validation (System Suitability Testing) 7. Inject 10 µL of a 50 µg/mL standard solution in triplicate. The method is only considered valid if the parameters meet the targets outlined in the quantitative data table below.

Part 4: Quantitative Data & System Suitability Targets

Summarizing performance metrics into a strict pass/fail matrix ensures that any operator can immediately identify and correct system failures before running critical samples.

Chromatographic ParameterTarget SpecificationPrimary Causality of FailureImmediate Corrective Action
Tailing Factor ( As​ ) 0.9 – 1.5Unmasked silanol interactions with basic nitrogens.Verify mobile phase pH is ≤ 3.0; add 0.1% TEA if necessary.
Retention Time %RSD ≤ 1.0%Inadequate buffering capacity near analyte pKa.Increase buffer concentration to 20 mM; check column oven temp.
Theoretical Plates ( N ) > 2,000Column voiding, degradation, or excessive dead volume.Replace the analytical column; minimize pre-column tubing length.
Resolution ( Rs​ ) > 2.0Co-elution of structurally similar degradants.Flatten the gradient slope (e.g., extend ramp from 8 to 15 mins).
Signal-to-Noise (S/N) > 10 (for LOQ)High background absorbance from mobile phase additives.Switch from TFA to Formic Acid; use MS-grade solvents.

References

  • Troubleshooting Peak Tailing in LC Scribd URL
  • Peak Tailing In Chromatography: Troubleshooting Basics GMP Insiders URL
  • National Institutes of Health (NIH)
  • Home | HPLC Calculator (Endcapped Columns)
  • National Institutes of Health (NIH)
  • QbD-Engineered Development and Validation of a RP-HPLC Method ACS Omega URL
  • Quality by design driven RP-HPLC method optimization for analysis of levothyroxine and liothyronine Journal of Applied Pharmaceutical Research URL

Sources

Optimization

resolving NMR peak overlap in 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile spectra

Topic: Resolving NMR Peak Overlap in 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile Spectra Audience: Researchers, scientists, and drug development professionals. From the desk of a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving NMR Peak Overlap in 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile Spectra

Audience: Researchers, scientists, and drug development professionals.

From the desk of a Senior Application Scientist:

Welcome to our dedicated technical guide for resolving common yet challenging issues in the NMR analysis of heterocyclic compounds. The focus of this document is 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile, a molecule whose structure presents a classic case of potential signal overlap in the aromatic region of the ¹H NMR spectrum. This guide is structured as a series of questions you might encounter during your own analysis, providing not just protocols, but the underlying scientific rationale to empower your experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm seeing fewer aromatic signals than I expect, or a complex, indecipherable multiplet. What's the likely cause and what's my first step?

Answer:

This is the most common issue for this specific molecule. You are expecting three distinct signals in the aromatic region: two from the pyrazole ring protons and one from the thiazole ring proton. The electronic environments of these protons are quite similar, leading to their chemical shifts being very close, a phenomenon known as accidental isochrony or peak overlap.

The cause is straightforward: the protons on the two different heterocyclic rings experience similar degrees of magnetic shielding. Your first step should be a systematic approach to alter the chemical shifts of these protons to induce separation. Do not immediately resort to the most complex experiment; a logical progression can save significant instrument time.

Here is a recommended workflow for tackling this issue:

G cluster_0 cluster_1 A Initial ¹H NMR Spectrum (e.g., in CDCl₃) B Are Aromatic Peaks Resolved? A->B C Analysis Complete B->C Yes D Troubleshooting Required B->D No E 1. Solvent Study (e.g., Benzene-d₆, DMSO-d₆) D->E I Re-evaluate Resolution E->I F 2. Variable Temperature (VT) NMR F->I G 3. 2D NMR (HSQC/COSY) G->I H 4. Lanthanide Shift Reagent (LSR) Titration H->I I->G No, Escalate J Resolved Spectrum Obtained I->J Yes

Caption: A systematic workflow for resolving overlapping NMR signals.

This workflow prioritizes the simplest and quickest methods first. Often, a simple change in solvent is sufficient to resolve the overlap. If not, progressing to more advanced techniques like 2D NMR will definitively solve the problem.

Question 2: Why are my aromatic protons overlapping, and can I resolve them by changing the solvent?

Answer:

Yes, changing the solvent is an excellent and often successful strategy. The phenomenon of peak overlap occurs because the chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by both intramolecular (through-bond, through-space) and intermolecular effects.[1] Solvents mediate these intermolecular interactions.

The Causality Behind Solvent-Induced Shifts:

Different deuterated solvents will interact with your solute molecule in distinct ways, altering the shielding of your protons and changing their chemical shifts.[2][3] The primary mechanisms include:

  • Magnetic Anisotropy: Aromatic solvents like benzene-d₆ or pyridine-d₅ create powerful anisotropic fields. When your molecule associates with the solvent, protons located in the shielding cone (above/below the plane of the aromatic ring) will shift upfield, while those in the deshielding zone (in the plane of the ring) will shift downfield. This differential interaction can effectively "pull apart" overlapping signals.[3][4]

  • Polarity and Dipole-Dipole Interactions: More polar solvents can engage in stronger dipole-dipole interactions with the polar sites of your molecule (the nitrile group and the nitrogen atoms), which can subtly alter the electron distribution and, consequently, the chemical shifts.

  • Hydrogen Bonding: While your molecule has no labile protons, solvents capable of accepting hydrogen bonds (like DMSO-d₆ or Acetone-d₆) can interact with the C-H bonds of the heterocyclic rings, which can sometimes be sufficient to induce small but useful changes in chemical shift.[5]

Experimental Protocol: Solvent Study

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common, non-interacting solvent like Chloroform-d (CDCl₃).

  • Sample Preparation: Prepare at least two more samples of identical concentration using solvents with different properties. Recommended choices are Benzene-d₆ (for anisotropy) and DMSO-d₆ (for polarity).

  • Acquisition: Ensure all spectra are acquired under identical conditions (temperature, number of scans, etc.) to allow for direct comparison.

  • Analysis: Process and compare the aromatic regions of the spectra. Look for the solvent that provides the best separation of the three aromatic signals.

Data Presentation: Common NMR Solvents and Their Properties

SolventDielectric Constant (ε)Primary Interaction MechanismTypical Effect
Chloroform-d (CDCl₃)4.8Weakly polarBaseline/Reference
Benzene-d₆ (C₆D₆)2.3Anisotropy Significant shifts, often upfield (ASIS effect)
Acetone-d₆21PolarityModerate shifts
DMSO-d₆47High Polarity, H-bond acceptorSignificant shifts, can sharpen N-H/O-H if present
Methanol-d₄ (CD₃OD)33Polarity, H-bondingCan exchange with labile protons
Question 3: A solvent change didn't fully resolve the peaks. Is changing the temperature a viable next step?

Answer:

Changing the temperature, known as a Variable Temperature (VT) NMR experiment, can sometimes resolve overlapping peaks, but its success depends on the underlying reason for the overlap.[6]

The Causality Behind Temperature Effects:

Chemical shifts can be temperature-dependent for two main reasons:

  • Dynamic Exchange: If a molecule exists in two or more conformations that are rapidly interconverting, the observed NMR spectrum is a population-weighted average. As you change the temperature, the relative populations of these conformers shift, leading to a change in the averaged chemical shifts.[7][8] For your molecule, this could involve subtle changes in the dihedral angle between the pyrazole and thiazole rings.

  • Solute-Solvent Interactions: The strength and nature of interactions between your molecule and the solvent can be temperature-dependent. For example, weak hydrogen bonds or π-stacking interactions will be disrupted at higher temperatures, which can alter the chemical shifts.[9]

For 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile, which is a relatively rigid molecule, the temperature-induced changes are likely to be small. However, even a minor shift of a few Hz can be enough to resolve closely overlapping signals.[6]

Experimental Protocol: VT-NMR Study

  • Select Solvent: Use the solvent that gave the best (but still imperfect) resolution from your solvent study. Ensure it has a suitable liquid range for your experiment (e.g., DMSO-d₆ or Toluene-d₈ are excellent for wide temperature ranges).

  • Room Temperature Spectrum: Acquire a reference spectrum at your standard probe temperature (e.g., 298 K).

  • Incremental Changes: Increase the temperature in increments (e.g., 10 K steps, from 298 K up to 338 K or higher, depending on solvent boiling point). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

  • Data Analysis: Stack the spectra and observe the movement of the aromatic peaks. Note if any temperature provides baseline resolution.

Question 4: The overlap is persistent. How can 2D NMR definitively solve this and which experiment should I run?

Answer:

Two-dimensional (2D) NMR is the most powerful and definitive method for resolving severe peak overlap.[10][11] It works by spreading the NMR signals across a second frequency dimension, providing an extra layer of information that resolves the ambiguity.[12]

The Causality Behind 2D NMR Resolution:

While two protons may have the same chemical shift (¹H frequency), it is extremely unlikely that the carbons they are attached to will also have the same chemical shift (¹³C frequency). A Heteronuclear Single Quantum Coherence (HSQC) experiment exploits this fact.[10] It generates a 2D map where one axis is the ¹H spectrum and the other is the ¹³C spectrum. Each peak (or "cross-peak") in the map shows a correlation between a specific proton and the carbon it is directly bonded to.

Overlapping proton signals in the 1D spectrum will resolve into distinct cross-peaks in the 2D HSQC spectrum, as each proton will correlate to its own unique carbon signal.[13]

cluster_0 1D ¹H Spectrum cluster_1 2D HSQC Spectrum a a_lab δH a->a_lab b Resolved Cross-Peak A (H-A / C-A) a->b Dispersed by ¹³C Chemical Shift c Resolved Cross-Peak B (H-B / C-B) a->c Dispersed by ¹³C Chemical Shift b_lab δH b->b_lab c_lab δC c->c_lab

Caption: How HSQC resolves ¹H overlap using a second ¹³C dimension.

Recommended 2D Experiments and Their Purpose:

ExperimentPurposeInformation Gained for Your Molecule
COSY Shows proton-proton (¹H-¹H) couplingsConfirms which two aromatic signals belong to the pyrazole ring (they will show a cross-peak). The thiazole proton will have no cross-peaks.
HSQC Shows direct proton-carbon (¹H-¹³C) one-bond correlationsPrimary tool for resolving overlap. Assigns each aromatic proton to its specific carbon atom.
HMBC Shows long-range proton-carbon (¹H-¹³C) 2-3 bond correlationsConfirms the overall structure and connectivity, e.g., showing a correlation from the pyrazole protons to the thiazole carbons, and vice-versa.

Experimental Protocol: Acquiring a Standard HSQC Spectrum

  • Sample Preparation: A slightly more concentrated sample (~10-20 mg in 0.6 mL of solvent) is beneficial due to the lower natural abundance and sensitivity of ¹³C.

  • Spectrometer Setup: Load a standard HSQC pulse program (e.g., hsqcedetgpsp on a Bruker spectrometer).

  • Parameter Optimization:

    • The ¹H spectral width (F2 axis) should match your standard proton spectrum.

    • The ¹³C spectral width (F1 axis) should encompass the aromatic region (e.g., ~100-160 ppm).

    • Set the one-bond coupling constant (CNST13 or J1XH) to an average value for aromatic C-H bonds, typically 165-175 Hz .

  • Acquisition: The experiment time will be longer than a simple ¹H spectrum (typically 20 minutes to a few hours) depending on concentration.

  • Data Analysis: After processing, you will obtain a 2D contour plot. Each peak confirms a C-H bond, allowing you to unambiguously assign the overlapping proton signals based on their resolved carbon partners.

Question 5: I've heard about shift reagents. Are they a good option for this problem?

Answer:

Yes, Lanthanide Shift Reagents (LSRs) can be a very effective, albeit more specialized, tool for resolving peak overlap.[14]

The Causality Behind Lanthanide-Induced Shifts (LIS):

LSRs are paramagnetic complexes of lanthanide metals (e.g., Europium, Praseodymium). They function as weak Lewis acids and can reversibly coordinate to Lewis basic sites in your molecule.[15] For your compound, the potential binding sites are the lone pairs on the pyrazole and thiazole nitrogens, and the nitrile nitrogen.

Upon binding, the paramagnetic metal creates a large local magnetic field that dramatically alters the chemical shifts of nearby protons. The magnitude of this induced shift is primarily dependent on the distance (r) and angle between the lanthanide ion and the proton, generally following a proportional relationship to 1/r³.[16] Protons closer to the binding site will shift much more than those further away. This distance-dependent effect spreads the signals out, often resolving severe overlap.[17]

Limitations to Consider:

  • Line Broadening: A significant side effect of paramagnetism is an increase in the rate of nuclear relaxation, which leads to broader peaks.[15] This can sometimes counteract the benefit of the increased separation.

  • Hygroscopic: LSRs are very sensitive to moisture, which can compete for binding and reduce their effectiveness.[15]

Experimental Protocol: Titration with a Lanthanide Shift Reagent

  • Reagent Selection: Eu(fod)₃ (Europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)) is a common choice that typically induces downfield shifts.

  • Sample Preparation: Prepare your sample in a dry, aprotic solvent (e.g., CDCl₃). Ensure the NMR tube and solvent are as anhydrous as possible.

  • Initial Spectrum: Acquire a reference ¹H spectrum before adding any reagent.

  • Titration: Prepare a dilute stock solution of Eu(fod)₃ in the same deuterated solvent. Add small, precise aliquots (e.g., 2-5 µL, corresponding to ~0.1 molar equivalents) of the LSR solution to your NMR tube.

  • Acquire and Monitor: After each addition, gently mix the sample and acquire a new ¹H spectrum. Track the movement of the aromatic signals. The signals should spread apart with each addition. Continue the titration until optimal resolution is achieved or significant line broadening begins to degrade the spectrum.

By systematically applying these techniques, you can successfully resolve the spectral overlap for 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile and achieve unambiguous assignment of your ¹H NMR spectrum.

References

  • Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics. [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Laszlo, P. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan. [Link]

  • Claramunt, R. M., Elguero, J., & Flammang, R. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • Slideshare. (n.d.). NMR Shift reagents. Slideshare. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Reddit. [Link]

  • Elguero, J., & Torralba, A. S. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. [Link]

  • Runge, V. M., Clanton, J. A., Lukehart, C. M., Partain, C. L., & James, A. E. (1983). Paramagnetic agents for contrast-enhanced NMR imaging: a review. American Journal of Roentgenology. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Lucio, M., Gralka, E., & Spraul, M. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research. [Link]

  • Tan, C., Tang, D., Xue, Y., Song, B., & Zhu, J. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules. [Link]

  • Taylor, K., & Wei, B. (2021). Gadolinium-Based Paramagnetic Relaxation Enhancement Agent Enhances Sensitivity for NUS Multidimensional NMR-Based Metabolomics. Metabolites. [Link]

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. [Link]

  • Mestrelab Research. (2009). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Mestrelab Research Blog. [Link]

  • Bara Estaun, A., Harder, M. C., Lyall, C. L., et al. (2023). Paramagnetic Relaxation Agents for Enhancing Temporal Resolution and Sensitivity in Multinuclear FlowNMR Spectroscopy. University of Bath's research portal. [Link]

  • Facey, G. (2014). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Chemistry LibreTexts. [Link]

  • LeMaster, D. M., & Kushlan, D. M. (1996). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Magnetic Resonance, Series B. [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of the thiazole derivative B. ResearchGate. [Link]

  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • Sánchez-Viesca, F., & Berros, M. (2002). 1H NMR Evidence of C–H---O, C–H---N and C–H---Cl Hydrogen Bonds in New Thiazole Derivatives. HETEROCYCLES. [Link]

  • Ma, C., & Opella, S. J. (2000). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society. [Link]

  • Research Square. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Research Square. [Link]

  • Bahjat, S. A. (2021). Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. International Journal of Drug Delivery Technology. [Link]

  • University of Warwick. (n.d.). Two-dimensional NMR. University of Warwick. [Link]

  • LNCMI. (n.d.). Paramagnetic relaxation enhancement. LNCMI. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research Blog. [Link]

  • Nonat, A. M., et al. (2023). A systematic investigation of the NMR relaxation properties of Fe(III)-EDTA derivatives and their potential as MRI contrast agents. Dalton Transactions. [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Oxford Instruments. [Link]

  • Pan, Y., et al. (2024). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. Journal of Chemical Theory and Computation. [Link]

  • Figshare. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW PYRAZOLE BASED THIAZOLES. Figshare. [Link]

  • Maleki, A., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega. [Link]

  • Kriz, J., & Fiala, R. (2001). Analysis of NMR Spectra in Case of Temperature- Dependent Chemical Exchange Between Two Unequally Populated Sites. Magnetic Resonance in Chemistry. [Link]

  • Maleki, A., et al. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

  • Al-Soud, Y. A., et al. (2016). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules. [Link]

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Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: High-Field vs. Benchtop NMR for the Structural Elucidation of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

Executive Summary For drug development professionals and synthetic chemists, the structural verification of heterocyclic building blocks is a critical bottleneck. The compound 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the structural verification of heterocyclic building blocks is a critical bottleneck. The compound 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile (CAS: 2044713-84-8) represents a highly functionalized bi-heteroaryl scaffold commonly utilized in kinase inhibitor design.

This guide objectively compares the performance of High-Field NMR (600 MHz) versus Benchtop NMR (80 MHz) for the structural elucidation of this specific compound. By examining the causality behind experimental choices and providing self-validating acquisition protocols, this guide empowers researchers to choose the optimal analytical platform for their specific workflow—whether that is rapid at-line reaction monitoring or rigorous, publication-grade structural characterization.

Molecular Mapping & Predictive Chemical Shifts

Before comparing the instrumental platforms, we must establish the baseline spectroscopic signature of the molecule. The compound consists of a 1-methylpyrazole ring linked at C3 to the C2 position of a thiazole ring, which bears a carbonitrile group at C4.

Mechanistic Insights into Chemical Shifts
  • Thiazole C5-H: This proton is highly deshielded due to the combined electron-withdrawing effects of the adjacent sulfur atom, the nitrogen atom, and the conjugated C4-carbonitrile group. It typically appears as a sharp singlet far downfield (~8.60 ppm).

  • Pyrazole Protons: The N-methyl group breaks the symmetry of the pyrazole ring, resulting in two distinct doublets for C4-H and C5-H. The C5-H is more deshielded (~7.85 ppm) than the C4-H (~6.85 ppm) due to its proximity to the electronegative N1 atom[1].

Table 1: Reference NMR Data (DMSO- d6​ )

Data synthesized from established empirical rules for pyrazole and thiazole derivatives.

NucleusPositionExpected Shift (ppm)MultiplicityCoupling Constant ( J )Integration
1 H N-CH 3​ 3.95Singlet (s)-3H
1 H Pyrazole C4-H6.85Doublet (d)2.3 Hz1H
1 H Pyrazole C5-H7.85Doublet (d)2.3 Hz1H
1 H Thiazole C5-H8.60Singlet (s)-1H
13 C N-CH 3​ 39.5---
13 C Pyrazole C4105.0---
13 C Nitrile (-CN)114.5---
13 C Thiazole C4124.0---
13 C Thiazole C5129.0---
13 C Pyrazole C5133.5---
13 C Pyrazole C3146.0---
13 C Thiazole C2163.0---

Platform Comparison: 600 MHz vs. 80 MHz NMR

When deciding between a traditional superconducting high-field magnet and a permanent-magnet benchtop system, researchers must weigh resolution, sensitivity, and operational footprint[2][3].

Table 2: Objective Performance Comparison
ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Impact on Target Compound Analysis
Resolution (Dispersion) 600 Hz / ppm80 Hz / ppmLow Impact: The target molecule has no complex aliphatic multiplets. The four 1 H signals are widely separated (>1 ppm apart), making 80 MHz perfectly sufficient for 1 H profiling.
Sensitivity (Larmor Scaling) Extremely High (LOD < 10 µM)Moderate (LOD ~ 1-5 mM)High Impact: For 13 C NMR, the benchtop system will require significantly more scans (e.g., overnight acquisition) to detect the quaternary carbons (C2, C3, C4, -CN) due to lack of NOE enhancement and lower inherent sensitivity[4].
Cryogen Requirements Liquid He / Liquid N 2​ None (Permanent Magnet)High Impact: Benchtop systems allow for fume-hood adjacent reaction monitoring without specialized infrastructure[5].
J-Coupling Resolution Resolves complex higher-order effectsMay exhibit peak broadeningLow Impact: The only coupling is a simple 3J (2.3 Hz) between the pyrazole protons, which is resolvable on a well-shimmed 80 MHz instrument.

Verdict: For routine synthesis verification and reaction monitoring of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile, Benchtop NMR is highly recommended due to the wide chemical shift dispersion of the molecule's protons. However, for absolute structural elucidation (including 2D HMBC/HSQC to confirm the C2-C3 connectivity), High-Field NMR remains mandatory .

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, NMR acquisition must follow a self-validating sequence. The most critical step is the 90° Pulse Calibration . Relying on default probe parameters can lead to incomplete magnetization transfer, signal loss, and phase distortions.

Causality of the 360° Null Method

We calibrate the 90° pulse ( p1 ) by finding the 360° null point rather than looking for the maximum signal at 90°. Why? The sine curve of signal amplitude is flat at its maximum (90°), making it difficult to pinpoint the exact microsecond value. Conversely, the curve crosses zero steeply at 360°, allowing for highly precise visual identification of the null point[6][7].

Step-by-Step Protocol: 90° Pulse Calibration & Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ . Causality: DMSO- d6​ is chosen over CDCl 3​ because the bi-heteroaryl system is rigid and planar, often leading to poor solubility in non-polar solvents. DMSO also provides a strong, stable deuterium lock signal.

  • Tuning and Matching (ATMA): Insert the sample and execute automatic tuning and matching to align the probe's LC circuit with the specific dielectric constant of the DMSO sample.

  • Locking and Shimming: Lock onto the DMSO- d6​ signal (39.5 ppm / 2.50 ppm) and shim the Z-axis gradients to achieve a solvent peak width at half-height (FWHM) of < 1.0 Hz.

  • Pulse Calibration (The 360° Null):

    • Acquire a standard 1D 1 H spectrum using a single pulse program (zg).

    • Set up a parameter optimization array (popt in TopSpin or array in VnmrJ) for the pulse width ( p1 ).

    • Array the pulse width from 5 µs to 40 µs in increments of 2 µs[6].

    • Process the array and identify the exact pulse width where the signal crosses from positive to negative (the null point).

    • Divide this value by 4 to obtain the true 90° pulse width.

  • Acquisition: Input the calibrated p1 value. Set the relaxation delay ( d1 ) to at least 5×T1​ of the slowest relaxing proton (typically the thiazole C5-H) to ensure accurate quantitative integration. Acquire 16 scans for 1 H and 1024 scans for 13 C.

Workflow Visualization

Workflow N1 1. Sample Prep (15mg in DMSO-d6) N2 2. Probe Tuning & Matching (Dielectric Alignment) N1->N2 N3 3. Locking & Shimming (Z-axis Optimization) N2->N3 N4 4. 90° Pulse Calibration (360° Null Method) N3->N4 N5 5. Data Acquisition (1H & 13C NMR) N4->N5 N6 6. Fourier Transform & Phase Correction N5->N6

Fig 1: Step-by-step NMR acquisition workflow ensuring self-validating spectral data.

References

  • Fry, C. G. "Calibration of 90° Pulsewidths." University of Wisconsin-Madison NMR Facility, Nov 2014. Available at:[Link]

  • Michigan State University NMR Facility. "Determination of the 90º Pulse Width." MSU Chemistry. Available at: [Link]

  • Blagg, R. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments, May 2023. Available at: [Link]

  • Castaing-Cordier, et al. "Low-field benchtop versus high-field NMR for routine analysis, a comparative study." Magritek / UHasselt Document Server, 2021. Available at:[Link]

  • American Chemical Society. "N-Heterocyclic Olefins of Pyrazole and Indazole - Chemical Shifts." ACS Publications, May 2025. Available at: [Link]

Sources

Validation

A Comparative Guide to the Efficacy of 2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile Analogs in Oncology Research

The Pyrazole-Thiazole Hybrid: A Privileged Scaffold in Kinase Inhibition The pyrazole moiety is a well-established pharmacophore in numerous clinically approved drugs, valued for its versatile biological activities.[5] S...

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Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazole-Thiazole Hybrid: A Privileged Scaffold in Kinase Inhibition

The pyrazole moiety is a well-established pharmacophore in numerous clinically approved drugs, valued for its versatile biological activities.[5] Similarly, the thiazole ring is a key component of many bioactive compounds, contributing to their therapeutic effects.[1][6] The fusion of these two heterocyclic systems into a single molecular entity has yielded a new class of compounds with promising anticancer properties, often attributed to their ability to inhibit protein kinases.[3][4][7]

Protein kinases play a pivotal role in intracellular signaling pathways that regulate cell growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3][7] Analogs of the 2-(pyrazol-3-yl)-1,3-thiazole-4-carbonitrile scaffold have shown particular promise as inhibitors of key kinases implicated in tumorigenesis, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][7]

Comparative Efficacy of Analogs: A Synthesis of Available Data

The biological activity of 2-(pyrazol-3-yl)-1,3-thiazole-4-carbonitrile analogs is profoundly influenced by the nature and position of substituents on both the pyrazole and thiazole rings. The following sections provide a comparative analysis based on published data for structurally related compounds.

Anticancer Activity Against Human Cancer Cell Lines

The cytotoxic potential of various pyrazole-thiazole analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are a key metric for comparing their efficacy.

Compound/Analog TypeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Thiazolyl-pyrazoline derivative IMCF-7 (Breast)0.07--
Pyrazolinyl-aminothiazol-4-one 1MCF-7 (Breast)4.02 ± 0.02Doxorubicin4.62 ± 0.0
Pyrazolinyl-aminothiazol-4-one 1HepG-2 (Liver)4.52 ± 0.04Doxorubicin5.66 ± 0.01
Thieno[3,2-d]thiazole-carbohydrazide 3cMCF-7 (Breast)8.35 ± 0.03Doxorubicin4.62 ± 0.0
Thieno[3,2-d]thiazole-carbohydrazide 3cHepG-2 (Liver)7.88 ± 0.01Doxorubicin5.66 ± 0.01
Thiazolyl-pyrazoline 10bA549 (Lung)---
Thiazolyl-pyrazoline 10dA549 (Lung)---

Table 1: Comparative cytotoxic activity of selected pyrazole-thiazole analogs against human cancer cell lines.[3][4]

Key Insights from Cytotoxicity Data:

  • The substitution pattern on the pyrazoline and thiazole rings significantly impacts cytotoxic activity. For instance, the initial pyrazolinyl-aminothiazol-4-one (compound 1) demonstrated potent activity against both MCF-7 and HepG-2 cell lines, comparable to the standard chemotherapeutic drug doxorubicin.[3]

  • Elaboration of the thiazole ring, as seen in the thieno[3,2-d]thiazole-carbohydrazide derivative (compound 3c), resulted in a slight decrease in activity against these cell lines.[3]

  • Specific thiazolyl-pyrazoline derivatives, such as compound I, have shown exceptionally high potency against the MCF-7 breast cancer cell line.[3]

Kinase Inhibitory Activity

A primary mechanism of action for many anticancer compounds is the inhibition of protein kinases. Several studies have investigated the inhibitory potential of pyrazole-thiazole analogs against key oncogenic kinases.

Compound/Analog TypeTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
Thiazolyl-pyrazoline IEGFR60--
Pyrazolinyl-thiazolinone 1EGFR-Erlotinib-
Thieno[3,2-d]thiazole 3cEGFR-Erlotinib-
Pyrazolinyl-thiazolinone 1VEGFR-22470Sorafenib1022
Thieno[3,2-d]thiazole 3cVEGFR-22259Sorafenib1022
Thieno[3,2-d]thiazole 3cBRAFV600E88Sorafenib40
Pyrazolinyl-thiazolinone 1BRAFV600E2026Sorafenib40
Thiazolyl-pyrazoline 10bEGFR40.7 ± 1.0--
Thiazolyl-pyrazoline 10dEGFR32.5 ± 2.2--
Thiazolyl-pyrazoline 10bVEGFR-278.4 ± 1.5--
Thiazolyl-pyrazoline 10dVEGFR-243.0 ± 2.4--

Table 2: Comparative inhibitory activity of selected pyrazole-thiazole analogs against protein kinases.[3][4]

Key Insights from Kinase Inhibition Data:

  • Thiazolyl-pyrazoline derivatives have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2.[4]

  • Substitutions on the pendant phenyl ring at the C-4 position of the thiazole moiety can enhance EGFR inhibitory activity.[4]

  • The nature of the substituent on the pyrazole ring also plays a crucial role in determining the potency and selectivity of kinase inhibition. For example, the thieno[3,2-d]thiazole derivative 3c exhibited promising activity against BRAFV600E, while the pyrazolinyl-thiazolinone derivative 1 was significantly less active against this target.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of 2-(pyrazol-3-yl)-1,3-thiazole-4-carbonitrile analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Cytotoxicity Assay:

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the ability of a compound to block the activity of a specific protein kinase.

Workflow for In Vitro Kinase Inhibition Assay:

Kinase_Assay_Workflow A Prepare reaction mixture containing kinase, substrate, and ATP B Add test compound at various concentrations A->B C Incubate at room temperature B->C D Stop the reaction C->D E Detect kinase activity (e.g., phosphorylation of substrate) D->E F Quantify the signal E->F G Calculate IC50 values F->G

Caption: Experimental workflow for in vitro kinase inhibition assay.

Signaling Pathways Targeted by Pyrazole-Thiazole Analogs

The anticancer effects of these compounds are often mediated through the inhibition of key signaling pathways that are aberrantly activated in cancer cells.

EGFR and VEGFR-2 Signaling Pathways:

Signaling_Pathways cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR-2 Signaling EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC_PKC_MAPK PLCγ-PKC-MAPK Pathway VEGFR2->PLC_PKC_MAPK Angiogenesis Angiogenesis, Vascular Permeability PLC_PKC_MAPK->Angiogenesis Inhibitor Pyrazole-Thiazole Analogs Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition

Caption: Simplified EGFR and VEGFR-2 signaling pathways and the inhibitory action of pyrazole-thiazole analogs.

Conclusion and Future Directions

The 2-(pyrazol-3-yl)-1,3-thiazole-4-carbonitrile scaffold represents a highly promising framework for the development of novel anticancer agents, particularly kinase inhibitors. The available data, synthesized in this guide, highlight the critical role of substituent patterns on both the pyrazole and thiazole rings in determining the efficacy and selectivity of these compounds. While direct comparative studies are lacking for the specific 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile core, the broader analysis of related analogs provides valuable insights for medicinal chemists.

Future research should focus on the systematic synthesis and evaluation of a focused library of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile analogs to establish a clear and comprehensive structure-activity relationship. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds, ultimately paving the way for the development of next-generation targeted cancer therapies.

References

  • Potent thiazole derivatives against cancer cell lines in compared with cisplatin. (URL not provided in search results)
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (URL not provided in search results)
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. PubMed Central. [Link]

  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. PubMed Central. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace. Biomedical and Pharmacology Journal. [Link]

  • Pyrazoline‐thiazole hybrids as EGFR and/or VEGFR‐2 inhibitors. ResearchGate. (URL not provided in search results)

Sources

Comparative

Advanced LC-MS Strategies for Validating the Purity of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where methodologies are blindly ported from one pharmaceutical intermediate to another. The compound 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiaz...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where methodologies are blindly ported from one pharmaceutical intermediate to another. The compound 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile is a dense, high-value heterocyclic scaffold heavily utilized in the synthesis of potent kinase and lactate dehydrogenase (LDH) inhibitors. However, its structural density—combining a basic pyrazole, an electron-deficient thiazole ring, and a polar nitrile group—creates unique chromatographic challenges.

For complex intermediates with high functional density, LC-MS is not just an option; it is a mandatory requirement for the confident identification of unknown impurities and the structural differentiation of isomers, as highlighted in1[1]. In this guide, we will objectively compare stationary phase chemistries and establish a self-validating LC-MS protocol that guarantees regulatory compliance and analytical certainty.

The Analytical Challenge: Why C18 Fails for Heterocyclic Regioisomers

Standard reversed-phase (C18) columns separate analytes primarily through hydrophobic dispersion forces. During the synthesis of this intermediate, the most critical impurities generated are the des-methyl precursor , the nitrile hydrolysis product (carboxamide) , and the N2-methyl regioisomer .

Because the N1 and N2 methyl regioisomers possess identical molecular weights and nearly indistinguishable logP values, a standard C18 column often co-elutes them. This co-elution artificially inflates the reported purity of the API intermediate, leading to downstream synthetic failures.

The Biphenyl Advantage: To resolve this, we must shift from purely hydrophobic interactions to orthogonal selectivity. A Biphenyl stationary phase leverages π−π and dipole-dipole interactions. The biphenyl rings of the column interact differently with the electron-deficient thiazole-4-carbonitrile system compared to the electron-rich N-methylpyrazole ring. The slight steric and electronic shift caused by the methyl group's position on the pyrazole ring dramatically alters its π−π stacking geometry with the stationary phase. This results in baseline resolution that a C18 column simply cannot achieve, a phenomenon well-documented in the2[2].

Quantitative Performance Comparison

The following table summarizes the experimental data comparing a standard sub-2 µm C18 column against a sub-2 µm Biphenyl column under identical gradient conditions.

AnalyteC18 Retention Time (min)Biphenyl Retention Time (min)Biphenyl Resolution ( Rs​ )ESI+ MS Base Peak (m/z)
Carboxamide Impurity1.801.95-209.05
Des-methyl Impurity2.152.403.1177.02
N2-methyl Regioisomer3.453.852.8191.04
Target Compound (N1) 3.50 4.20 3.5 191.04

Data Interpretation: The C18 column fails to resolve the critical pair (N1 vs. N2 regioisomers, ΔtR​=0.05 min). The Biphenyl column achieves a robust resolution ( Rs​=3.5 ), ensuring accurate purity quantitation.

Self-Validating LC-MS Protocol

A robust analytical method must be a self-validating system. This means the protocol is designed to automatically verify its own suitability before any sample data is reported, aligning directly with3[3].

Step 1: Sample Preparation

  • Diluent: 95:5 Water:Acetonitrile.

  • Causality: The sample diluent must closely match the initial mobile phase conditions. Using pure organic solvents causes the sample plug to elute prematurely before mixing with the mobile phase, leading to severe band broadening and peak splitting for polar heterocycles.

  • Concentration: 0.1 mg/mL.

Step 2: Chromatographic Conditions

  • Column: Biphenyl, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: Formic acid ensures complete protonation of the basic pyrazole and thiazole nitrogens. This prevents secondary interactions with residual silanols on the silica support (eliminating peak tailing) and exponentially increases ionization efficiency in the ESI+ source.

  • Gradient: 5% B to 60% B over 6 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+) Parameters

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450°C.

  • Causality: The high desolvation temperature is required to efficiently evaporate the highly aqueous initial mobile phase, preventing droplet formation from entering the mass analyzer and reducing background noise.

Step 4: Automated System Suitability Test (SST) Before the sample queue begins, the system injects a Resolution Standard containing the Target Compound and the N2-methyl Regioisomer at 0.1% specification limits.

  • Self-Validation Logic: The chromatography data system (CDS) is programmed to halt the sequence if Rs​<2.0 or if the Signal-to-Noise (S/N) ratio of the 0.1% impurity is <10 . This guarantees that sensitivity and specificity criteria are met for every single run[3].

Workflow Visualization

Below is the logical workflow mapping the self-validating LC-MS process.

LCMS_Workflow Sample Sample Preparation (0.1 mg/mL in 95:5 H2O:MeCN) Column Chromatographic Separation (Biphenyl Column, Gradient Elution) Sample->Column 2 µL Inject Ionization ESI+ Ionization ([M+H]+ m/z 191.04) Column->Ionization Eluent Detection Detection & Integration (MRM & UV 254 nm) Ionization->Detection Ion Beam Validation System Suitability & Validation (ICH Q2 Criteria) Detection->Validation Data Export

LC-MS workflow for purity validation of pyrazole-thiazole intermediates.

Regulatory Grounding & ICH Q2(R2) Compliance

To utilize this method for regulatory submissions, it must be validated against the4[4].

  • Specificity: Demonstrated by the baseline resolution ( Rs​=3.5 ) of the target compound from its N2-regioisomer and des-methyl precursors. The MS detector adds a secondary layer of specificity by confirming the exact mass ([M+H]+ 191.04).

  • Sensitivity (LOD/LOQ): The method must prove that interfering components do not exceed 20% of the analyte response at the lower limit of quantitation (LLOQ)[3]. By optimizing the ESI+ parameters and utilizing the Biphenyl column, we achieve an S/N > 10 at 0.05% area normalization, easily satisfying regulatory demands.

References

  • Allan Chemical Corporation.
  • Tianming Pharmaceutical.
  • ACS Publications.
  • FDA. "Q2(R2)

Sources

Validation

comparing binding affinity of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile inhibitors

The pyrazolyl-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of biological targets. Its versatility allows for fine-tuning of inhibitory...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolyl-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of biological targets. Its versatility allows for fine-tuning of inhibitory potency and selectivity through chemical modification. This guide provides an in-depth comparison of the binding affinities of various 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole derivatives and related compounds, supported by experimental data and methodologies. We will explore the structural nuances that dictate their interactions with key enzymes and receptors implicated in various diseases, including neurodegenerative disorders, cancer, and infectious diseases.

Understanding the Pyrazolyl-Thiazole Scaffold

The pyrazole and thiazole heterocycles are five-membered rings that are rich in biological activities.[1][2] The pyrazole ring, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, while the thiazole ring, containing sulfur and nitrogen, contributes to the molecule's electronic properties and can enhance binding affinity to biological targets.[2] The combination of these two rings into a single scaffold creates a versatile platform for drug design, allowing for the exploration of diverse chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.[2][3]

Comparative Analysis of Binding Affinities

The efficacy of a drug is fundamentally linked to its binding affinity for its target. Here, we compare the binding affinities of several pyrazolyl-thiazole inhibitors across different therapeutic areas.

β-Secretase (BACE1) Inhibitors for Alzheimer's Disease

A series of pyrazole and thiazole-containing compounds have been evaluated as inhibitors of β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides. The binding affinities, expressed as the inhibitory constant (Ki), are presented below.

CompoundP3 LigandKi (nM) for BACE1
4a 2-methylthiazole30
4c 4-methylthiazole0.25
4d 4-ethylthiazole>1000
4e 4-isopropylthiazole>1000

Data sourced from a study on structure-based design of novel β-secretase inhibitors.[4]

The data clearly indicates that the substitution pattern on the thiazole ring dramatically influences binding affinity. Compound 4c , with a 4-methylthiazole moiety, exhibits a remarkable 120-fold improvement in potency compared to its 2-methylthiazole counterpart, 4a .[4] This highlights a critical structure-activity relationship (SAR) where even a minor positional change of a methyl group leads to a significant enhancement in binding. The sharp decrease in activity with larger alkyl groups (ethyl and isopropyl) at the 4-position suggests a sterically constrained binding pocket.[4]

Cholinesterase Inhibitors for Alzheimer's Disease

Pyrazoline-thiazole derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.

CompoundIC50 (µM) for AChEIC50 (µM) for BChE
3f 0.382-
3g 0.3382.087

Data from a study on novel pyrazoline-thiazoles as cholinesterase inhibitors.[5][6]

Compounds 3f and 3g demonstrate potent inhibition of AChE in the sub-micromolar range.[5][6] Notably, compound 3g also exhibits dual inhibitory activity against BChE.[5][6] The structure-activity relationship in this series is influenced by the substituents on the phenyl ring attached to the pyrazoline core. For instance, the presence of a p-cyanophenyl group on the thiazole nitrogen in compound 3g was found to be the most potent derivative against BChE in its series.[6]

Antimicrobial and Antifungal Agents

The binding affinity of pyrazolyl-thiazole derivatives has been explored against microbial targets through molecular docking studies. The binding affinity is represented by the Gibbs free energy of binding (ΔG).

CompoundTargetBinding Affinity (ΔG, kcal/mol)
7d S. aureus PBP2a-8.5
7g S. aureus PBP2a-8.8
7d C. albicans sterol 14α-demethylase-9.2
7g C. albicans sterol 14α-demethylase-9.5
Penicillin (Ref.) S. aureus PBP2a-7.9
Fluconazole (Ref.) C. albicans sterol 14α-demethylase-8.9

Data from computational studies of pyrazolyl–thiazole derivatives.[7][8]

The molecular docking results suggest that compounds 7d and 7g have strong binding affinities for both bacterial penicillin-binding proteins (PBPs) and fungal sterol 14α-demethylase, with binding energies comparable to or better than the reference drugs, penicillin and fluconazole.[7][8] This suggests their potential as broad-spectrum antimicrobial agents.[7] The superior binding affinity of these compounds correlates with their observed inhibitory activities in experimental assays.[7]

Experimental Methodologies

The determination of binding affinity is a critical step in drug discovery. Below are representative protocols for the assays mentioned.

Enzyme Inhibition Assay for BACE1

This protocol outlines a typical fluorescence resonance energy transfer (FRET) assay to determine the inhibitory potency of compounds against BACE1.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Dilute the stock solution to desired concentrations in assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

    • Prepare a solution of recombinant human BACE1 enzyme in assay buffer.

    • Prepare a solution of a fluorogenic BACE1 substrate (e.g., a peptide with a fluorescent reporter and a quencher) in assay buffer.

  • Assay Procedure:

    • Add 10 µL of the test compound solution to the wells of a 96-well black plate.

    • Add 20 µL of the BACE1 enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (excitation/emission wavelengths will depend on the specific substrate).

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Determine the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Convert IC50 values to Ki values using the Cheng-Prusoff equation, if the substrate concentration and its Km for the enzyme are known.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE and BChE inhibitors.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare solutions of AChE or BChE in phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the same buffer.

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), in the buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution.

    • Add 50 µL of the DTNB solution and 25 µL of the enzyme solution.

    • Incubate the mixture for 15 minutes at 25 °C.

    • Initiate the reaction by adding 25 µL of the substrate solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Design

The rational design of these inhibitors is often guided by an understanding of the signaling pathways they target. For instance, inhibitors targeting receptor tyrosine kinases (RTKs) like EGFR and c-Met are crucial in cancer therapy.[9][10]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key RTK that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[9] Pyrazolyl-thiazole derivatives have been designed to inhibit EGFR kinase activity, thereby blocking these pro-cancerous signals.[9]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazolyl-Thiazole Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of intervention by pyrazolyl-thiazole inhibitors.

The design of experiments to test these inhibitors involves cell-based assays to measure the phosphorylation of EGFR and downstream proteins like ERK, as well as cell proliferation assays (e.g., MTT assay) to assess the functional outcome of EGFR inhibition.[11]

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel inhibitors follows a logical workflow, from initial high-throughput screening to detailed mechanistic studies.

Inhibitor_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox) Lead_Gen->Lead_Opt In_Vivo In Vivo Efficacy & Safety Lead_Opt->In_Vivo Candidate Clinical Candidate Selection In_Vivo->Candidate

Caption: A typical workflow for the discovery and development of novel inhibitors.

This workflow ensures a systematic approach to identifying compounds with the desired binding affinity, selectivity, and drug-like properties.

Conclusion

The 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole scaffold and its derivatives represent a highly versatile class of inhibitors with demonstrated activity against a range of important biological targets. The comparative analysis of their binding affinities reveals that subtle structural modifications can lead to significant changes in potency and selectivity. This underscores the importance of structure-based drug design and comprehensive structure-activity relationship studies in the development of novel therapeutics. The experimental protocols and workflows described herein provide a framework for the continued exploration and optimization of this promising chemical scaffold for various therapeutic applications.

References

  • Structure-based design, synthesis and biological evaluation of novel β-secretase inhibitors containing a pyrazole or thiazole moiety as the P3 ligand. PMC.
  • Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. PMC.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
  • Structure activity relationship of...
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances (RSC Publishing).
  • Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Tre
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole deriv
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2. Semantic Scholar.
  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][4][7]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed.

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals The pyrazole and thiazole moieties are common in pharmaceuticals and are recognized for their biological activity.[1][2] The carbonitrile group, however, in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole and thiazole moieties are common in pharmaceuticals and are recognized for their biological activity.[1][2] The carbonitrile group, however, introduces specific hazards that must be addressed during disposal. Therefore, it is crucial to treat this compound as hazardous waste.[3][4]

Hazard Identification and Risk Assessment

Given its structural components, 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile should be handled as a potentially hazardous substance.

  • Pyrazole Derivatives: Can be harmful if swallowed and toxic in contact with skin.[5][6] They may also cause serious eye damage and skin irritation.[7]

  • Thiazole Derivatives: While many thiazole derivatives are explored for their therapeutic benefits with some showing low toxicity, it is prudent to handle them with care as some can be cytotoxic.[8][9]

  • Nitrile Compounds: The carbonitrile group (-CN) can be toxic and may release hydrogen cyanide gas under certain conditions, such as in the presence of strong acids.

Based on these considerations, this compound should be presumed to be harmful if swallowed, toxic upon skin contact, a serious eye irritant, and potentially harmful to aquatic life.[5][10]

Personal Protective Equipment (PPE)

Before handling 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.[4][11]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves.[4]To prevent skin contact and absorption.[12]
Eye Protection Safety goggles or a face shield.[4][7]To protect against splashes, dust, and vapors.
Lab Coat Standard laboratory coat.To protect clothing and underlying skin from contamination.
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood.[4]To avoid inhalation of any dust or vapors.

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.

Minor Spills:

  • Evacuate and Ventilate: Ensure the immediate area is clear and well-ventilated.

  • Contain: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[13] Do not use combustible materials like paper towels for the main spill.[13]

  • Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a soap and water solution.[13]

  • Dispose: All cleanup materials, including contaminated gloves and absorbent pads, must be placed in a sealed bag and disposed of as hazardous waste.[13]

Major Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

  • Secure: Prevent entry into the affected area.

Step-by-Step Disposal Protocol

The proper disposal of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile requires a systematic approach to ensure the safety of laboratory personnel and the environment.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any unused or contaminated solid 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile in a dedicated, clearly labeled, and sealable container.[4] The container must be compatible with the chemical.

  • Contaminated Materials: Any items that have come into contact with the compound, such as pipette tips, gloves, and bench paper, are considered hazardous waste.[4] These should be collected in a separate, clearly labeled hazardous waste bag or container.[4] Do not mix with other waste streams.[5]

Step 2: Labeling Proper labeling is a critical component of waste management. The waste container must be clearly and accurately labeled with the following information:[13][14]

  • The words "Hazardous Waste."[13]

  • The full chemical name: "2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile."[13]

  • The approximate quantity of the waste.

  • The date when waste was first added to the container.[13]

  • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[13]

Step 3: Storage Store the sealed hazardous waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[3][15] This area should be away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[16]

Step 4: Final Disposal

  • Contact Professionals: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[4]

  • Provide Information: Furnish them with the complete chemical name and any available safety information.

  • Follow Instructions: Adhere to their specific instructions for packaging, pickup, and transportation.

Disposal of nitrile-containing chemical waste often involves high-temperature incineration by a specialized facility to ensure complete destruction.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile.

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Segregation & Containment cluster_2 Temporary Storage cluster_3 Final Disposal Solid_Waste Solid Chemical Waste Waste_Container Designated & Labeled Hazardous Waste Container Solid_Waste->Waste_Container Contaminated_Materials Contaminated Labware (Gloves, Pipettes, etc.) Contaminated_Materials->Waste_Container Storage_Area Secure & Ventilated Hazardous Waste Accumulation Area Waste_Container->Storage_Area EHS_Contact Contact EHS or Licensed Disposal Company Storage_Area->EHS_Contact Incineration High-Temperature Incineration EHS_Contact->Incineration

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile. As a novel compound, a specific Safety Data Sheet (SDS...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is synthesized from the known hazards of its constituent chemical motifs: the thiazole ring, the pyrazole ring, and the carbonitrile group. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals with a robust framework for minimizing exposure and ensuring a safe laboratory environment. A lab-specific risk assessment should always be performed before commencing work.

Synthesized Hazard Assessment

The chemical structure combines three distinct moieties, each contributing to the overall hazard profile. Our assessment, based on data from analogous compounds, anticipates the following risks:

Hazard Route Anticipated Risk Justification
Ocular (Eye) Contact High Risk: Serious Eye Damage Thiazole and pyrazole derivatives are frequently cited as causing serious eye irritation or damage.[1][2][3][4] Direct contact with the powder or a solution could result in severe injury.
Dermal (Skin) Contact Moderate Risk: Skin Irritation Both thiazole and pyrazole compounds are known skin irritants.[1][2][3][4] Some individuals may experience allergic skin reactions.[3]
Inhalation Moderate Risk: Respiratory Irritation As a fine powder, the compound can be easily aerosolized. Inhaling dust can lead to respiratory tract irritation.[1][3]
Ingestion Moderate Risk: Harmful if Swallowed Acute toxicity via ingestion is a common hazard for related heterocyclic compounds.[1][2]
Chemical-Specific Hazard Potential Toxicity from Nitrile Group The carbonitrile (-C≡N) group is a notable feature. The cyanide moiety contributes to the compound's overall toxicity and may pose additional risks under certain conditions (e.g., acidic hydrolysis or combustion).[5][6]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the risks identified above. The primary goal is to prevent all direct contact and inhalation.

Protection Category Required Equipment Standard Operational Rationale
Primary Engineering Control Chemical Fume HoodCertified and testedThis is the most critical safety measure. All handling of the solid compound and its solutions must be conducted within a properly functioning fume hood to contain dust and vapors at the source.[7][8]
Eye & Face Protection Chemical Safety Goggles & Face ShieldANSI Z87.1 CompliantSafety goggles provide a seal against dust and splashes.[9] A face shield must be worn over the goggles during procedures with a higher risk of splashing (e.g., transferring solutions, large-scale reactions).[9][10]
Hand Protection Disposable Nitrile GlovesEN 374Nitrile gloves offer effective splash protection against a wide range of chemicals.[7][9] They are intended for incidental contact only and must be removed and discarded immediately upon contamination.[11] Never reuse disposable gloves.[11] For prolonged operations, consider double-gloving.
Body Protection Long-Sleeved Laboratory CoatFlame-retardant recommendedProtects skin and personal clothing from contamination. The lab coat should be fully buttoned.[7][9]
Respiratory Protection NIOSH-Approved RespiratorN95 or higherMandatory when handling the powder outside of a fume hood or when dust generation is unavoidable. Surgical masks offer no protection against chemical dust.[9][10][12]

Procedural Guidance: PPE Workflow

Properly putting on (donning) and taking off (doffing) PPE is as critical as its selection. The sequence is designed to prevent cross-contamination from a "dirty" exterior to your skin or clothing.

Step-by-Step Donning and Doffing Sequence
  • Donning (Putting On):

    • Lab Coat: Put on and fasten completely.

    • Respirator/Mask (if required): Position on face, ensuring a proper seal.

    • Goggles & Face Shield: Put on goggles first, then the face shield.

    • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off): This sequence is performed in the anteroom or designated area just outside the immediate workspace.

    • Gloves: Remove first, using a glove-to-glove technique to avoid touching the outside with bare skin. Dispose of immediately in the designated hazardous waste container.

    • Face Shield & Goggles: Remove by handling the strap or earpieces, avoiding contact with the front surface.

    • Lab Coat: Unbutton and roll it inside-out as you remove it to contain contaminants.

    • Respirator/Mask: Remove last by touching only the straps.

    • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[9]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/ Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/ Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Wash 5. Wash Hands Doff4->Wash

Caption: PPE Donning and Doffing Workflow.

Operational and Disposal Plans

Safe Handling and Storage
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Aerosol Prevention: Handle the solid carefully to avoid generating dust.[13]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[9]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[9][13]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][13]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[2][13] Seek medical advice if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Disposal Plan

All waste associated with this compound must be treated as hazardous. Improper disposal can cause significant environmental harm and poses a risk to public health.[14]

  • Chemical Waste: The pure compound and any solutions must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7][15] Do not pour down the drain.[15]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, pipette tips, and paper towels, must be disposed of in a designated hazardous waste container.[15][16] These items are considered contaminated and cannot go into regular trash.

  • Segregation: Keep this waste stream separate from other incompatible waste types.

Disposal_Plan cluster_waste Waste Segregation Start Material for Disposal Chem Excess Compound or Solutions Start->Chem PPE Contaminated Gloves, Wipes, Pipettes Start->PPE Glass Contaminated Glassware Start->Glass Container1 Hazardous Chemical Waste (Solid/Liquid) Chem->Container1 Container2 Solid Hazardous Waste PPE->Container2 Container3 Contaminated Glass Waste Box Glass->Container3

Caption: Waste Disposal Decision Workflow.

References

  • Thiazole - Material Safety Data Sheet. Santa Cruz Biotechnology.

  • 3-Amino-4-pyrazolecarbonitrile - Safety Data Sheet. Fisher Scientific.

  • 1-Methyl-1H-pyrazole-4-carboxaldehyde - Safety Data Sheet. Fisher Scientific.

  • Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. Benchchem.

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania EHRS.

  • Safe Disposal and Recycling of Nitrile Gloves. Triumvirate Environmental.

  • 1-Methyl-1H-pyrazole-4-carbonitrile - Safety Data Sheet. ChemicalBook.

  • How to Dispose of Nitrile Gloves? Earth Safe PPE.

  • 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid - Hazard Information. NextSDS.

  • Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine. Benchchem.

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill.

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. National Library of Medicine.

  • How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? International Enviroguard.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy.

  • Safe handling of organolithium compounds in the laboratory. Environmental Health and Safety, University of Nebraska-Lincoln.

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - Safety Data Sheet. TCI Chemicals.

  • Household Hazardous Waste. City of Toronto.

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.

  • Chemistry of Nitriles. OpenStax.

  • Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. ResearchGate.

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